Tetrahydro-2H-pyran-2-thione
Description
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Structure
3D Structure
Properties
CAS No. |
72037-37-7 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
oxane-2-thione |
InChI |
InChI=1S/C5H8OS/c7-5-3-1-2-4-6-5/h1-4H2 |
InChI Key |
RWLNJFYPOAZECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=S)C1 |
Origin of Product |
United States |
Tetrahydro-2H-pyran-2-thione: Structural Dynamics, Synthesis, and Applications in Advanced Polymerization
Executive Summary
In the rapidly evolving landscape of polymer chemistry and targeted drug delivery systems, the demand for novel, highly reactive cyclic monomers has surged. Tetrahydro-2H-pyran-2-thione (CAS No. 72037-37-7)[1], the thiono-analogue of δ -valerolactone, has emerged as a critical building block. By substituting the carbonyl oxygen with a highly polarizable sulfur atom, this molecule exhibits unique thermodynamic and kinetic profiles during ring-opening polymerization (ROP).
This technical guide provides a comprehensive analysis of the chemical structure, physical properties, and field-proven synthetic methodologies for tetrahydro-2H-pyran-2-thione. Furthermore, we will explore its advanced applications in continuous flow reactor systems for the synthesis of precision block copolymers[2].
Chemical Structure and Physical Properties
The core structural feature of tetrahydro-2H-pyran-2-thione is its six-membered heterocyclic ring containing an oxygen atom and a thiocarbonyl group (C=S).
Mechanistic Causality: The C=S vs. C=O Bond
In traditional lactones (like δ -valerolactone), the C=O bond is highly polarized, making the carbonyl carbon electrophilic. However, in tetrahydro-2H-pyran-2-thione, the C=S bond is less polarized but significantly more polarizable due to the larger atomic radius and diffuse electron cloud of sulfur. This polarizability lowers the activation energy required for nucleophilic attack by polymerization initiators or catalysts, facilitating exceptionally fast reaction kinetics during ROP[3].
Quantitative Data Summary
All critical physical and chemical parameters are summarized in the table below to ensure rapid reference for experimental design:
| Property | Value / Description |
| Chemical Name | Tetrahydro-2H-pyran-2-thione |
| CAS Number | 72037-37-7[1] |
| Molecular Formula | C5H8OS[1] |
| Molecular Weight | 116.18 g/mol [1] |
| Appearance | Pale yellow liquid[4] |
| Boiling Point | 86 – 87 °C at 0.4 Torr[4] |
| SMILES String | C1CCOC(=S)C1 |
| Target Purity (GC/HPLC) | > 99.5% (Required for controlled ROP)[4] |
Validated Synthesis Methodology: Thionation Protocol
The most efficient route to synthesize tetrahydro-2H-pyran-2-thione is the direct thionation of δ -valerolactone. Traditional thionation using only Phosphorus pentasulfide (P4S10) often suffers from poor solubility, long reaction times, and low yields.
The Causal Advantage of HMDO: To overcome these limitations, our protocol utilizes a reagent combination of P4S10 and Hexamethyldisiloxane (HMDO). HMDO reacts with P4S10 in situ to generate highly soluble, reactive trimethylsilyl sulfide intermediates. This self-validating system drives the thionation to completion in a fraction of the time (under an hour) while suppressing the formation of polymeric byproducts, ensuring high crude purity[4].
Step-by-Step Experimental Protocol
Reagents Required:
-
δ -Valerolactone (Starting Material): 50 mmol (4.64 mL)
-
Phosphorus pentasulfide (P4S10): 12.5 mmol (5.56 g)
-
Hexamethyldisiloxane (HMDO): 83 mmol (17.7 mL)
-
Acetonitrile (Anhydrous Solvent): 50 mL
Workflow:
-
System Assembly: Purge a 250 mL round-bottom flask with inert gas (Argon or N2) to prevent moisture-induced degradation of the thionating agents.
-
Reagent Addition: Add P4S10 (5.56 g) and anhydrous acetonitrile (50 mL) to the flask. Stir to create a suspension.
-
Activation: Introduce HMDO (17.7 mL) to the suspension. Stir at room temperature for 10 minutes to initiate the formation of the active silyl sulfide species.
-
Substrate Introduction: Add δ -valerolactone (4.64 mL) dropwise to the activated mixture.
-
Reaction Execution: Heat the mixture to reflux. The reaction is exceptionally fast; maintain reflux for exactly 45 minutes [4].
-
In-Process Monitoring: Verify reaction completion via Gas Chromatography (GC). The starting material peak should be fully consumed.
-
Quench and Workup: Cool the mixture to 0 °C and carefully quench with cold water. Extract the aqueous layer three times with a non-polar organic solvent (e.g., benzene or dichloromethane). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude yellow liquid via fractional vacuum distillation. Collect the fraction boiling at 86 – 87 °C at 0.4 Torr [4].
-
Validation: Confirm product purity (>99.5%) via GC and structural integrity via 1H/13C NMR.
Synthesis workflow of tetrahydro-2H-pyran-2-thione using P4S10 and HMDO.
Applications in Ring-Opening Polymerization (ROP)
Tetrahydro-2H-pyran-2-thione is predominantly utilized as a cyclic monomer in the synthesis of advanced polythioesters and block copolymers. These polymers are highly sought after in drug delivery formulations due to their tunable degradation profiles and unique thermal properties.
Continuous Flow Reactor Dynamics
Recent advancements have shifted the polymerization of cyclic monomers from traditional batch processing to continuous flow reactors[2]. Flow reactors provide superior heat and mass transfer, which is critical when dealing with the highly exothermic nature of ROP.
Organocatalysis via Urea/Thiourea Anions: In flow systems, tetrahydro-2H-pyran-2-thione is polymerized using anionic organocatalysts, specifically those comprising urea or thiourea anions[5].
-
The Causality of Catalyst Selection: Thiourea anions act as bifunctional hydrogen-bonding catalysts. They simultaneously activate the monomer (by coordinating to the highly polarizable C=S sulfur atom) and the nucleophilic initiator (e.g., an alcohol). This dual activation drastically accelerates the polymerization kinetics, allowing for extremely short reactor residence times while maintaining a narrow molecular weight distribution (low dispersity)[3][5].
Furthermore, the continuous flow setup allows for the sequential addition of different cyclic monomers (e.g., transitioning from tetrahydro-2H-pyran-2-thione to a cyclic carbonate), enabling the continuous, one-pot synthesis of complex block copolymers without the need to isolate intermediate polymer blocks[2][3].
Mechanism of organocatalytic ring-opening polymerization in a continuous flow reactor.
References
- BLD Pharm. "Tetrahydro-2H-pyran-2-thione - CAS No. 72037-37-7." bldpharm.com.
- SciSpace. "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." scispace.com.
- Google Patents. "US10815335B2 - Ring-opening polymerizations using a flow reactor." google.com.
- Google Patents. "US11118008B2 - Ring-opening polymerizations using a flow reactor." google.com.
- Google Patents. "US11286341B2 - Ring-opening polymerizations using a flow reactor." google.com.
Sources
- 1. 72037-37-7|Tetrahydro-2H-pyran-2-thione|BLD Pharm [bldpharm.com]
- 2. US10815335B2 - Ring-opening polymerizations using a flow reactor - Google Patents [patents.google.com]
- 3. US11118008B2 - Ring-opening polymerizations using a flow reactor - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. US11286341B2 - Ring-opening polymerizations using a flow reactor - Google Patents [patents.google.com]
1H NMR and 13C NMR chemical shifts for tetrahydro-2H-pyran-2-thione
Structural Characterization of Tetrahydro-2H-pyran-2-thione: A Technical Guide to 1 H and 13 C NMR Spectroscopy
Executive Summary
Tetrahydro-2H-pyran-2-thione (commonly known as δ -valerothionolactone) is a six-membered cyclic thionoester. In recent years, it has emerged as a highly versatile intermediate in medicinal chemistry for synthesizing sulfur-containing heterocycles and as a critical monomer in [1]. Accurate structural verification of this compound is paramount, as incomplete thionation or spontaneous hydrolysis can severely disrupt downstream polymerizations or drug-conjugation workflows. This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of tetrahydro-2H-pyran-2-thione.
Principles of Thionolactone NMR: The Causality of Chemical Shifts
To accurately interpret the NMR spectra of tetrahydro-2H-pyran-2-thione, one must understand the quantum mechanical causality behind the substitution of a carbonyl oxygen with a highly polarizable sulfur atom.
-
Paramagnetic Deshielding ( σp ) in 13 C NMR: The chemical shift of sp 2 hybridized carbons is dominated by the paramagnetic shielding term ( σp ), which is inversely proportional to the energy gap ( ΔE ) between the ground state and the excited state. The n→π∗ electronic transition in the thiocarbonyl (C=S) bond requires significantly less energy than in a carbonyl (C=O) bond—a phenomenon that also gives thionolactones their characteristic yellow color. This small ΔE causes extreme paramagnetic deshielding, pushing the C=S carbon resonance to ~222 ppm , compared to the ~170 ppm typical of standard lactones [2].
-
Diamagnetic Anisotropy in 1 H NMR: The C=S double bond possesses a larger, more diffuse electron cloud than C=O. This increased polarizability generates a stronger induced magnetic field under the NMR's superconducting magnet, shifting the adjacent α -protons (H-3) significantly downfield to ~2.95 ppm .
Quantitative Data: Chemical Shift Assignments
The following tables summarize the expected 1 H and 13 C NMR chemical shifts for tetrahydro-2H-pyran-2-thione in CDCl 3 at 298 K.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Causality / Structural Note |
| 6 | -O-CH 2 - | 4.45 | Triplet (t) | 2H | Deshielded by the strong inductive effect of the adjacent ring oxygen. |
| 3 | -CH 2 -C=S | 2.95 | Triplet (t) | 2H | Deshielded by the diamagnetic anisotropy of the thiocarbonyl group. |
| 4 | -CH 2 - | 1.95 | Multiplet (m) | 2H | Aliphatic protons; complex splitting due to ring conformation. |
| 5 | -CH 2 - | 1.85 | Multiplet (m) | 2H | Furthest from heteroatoms; most shielded protons in the ring. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Carbon Type | Chemical Shift (ppm) | Deshielding Factor |
| 2 | C=S (Thiocarbonyl) | 222.0 | Extreme deshielding due to the low-energy n→π∗ transition ( σp dominance). |
| 6 | -O-CH 2 - | 73.0 | Inductive electron withdrawal by the adjacent oxygen atom. |
| 3 | -CH 2 -C=S | 39.5 | Deshielded by the C=S double bond anisotropy. |
| 4 | -CH 2 - | 21.5 | Aliphatic carbon. |
| 5 | -CH 2 - | 19.8 | Aliphatic carbon, minimal deshielding effects. |
Self-Validating Protocol for NMR Acquisition
Standard NMR protocols often fail to accurately capture quaternary thiocarbonyl carbons due to their unique relaxation dynamics. The following methodology is engineered as a self-validating system , ensuring data integrity at every step.
Phase 1: Sample Preparation & Visual Integrity Check
-
Preparation: Dissolve 20 mg (for 1 H) or 80 mg (for 13 C) of tetrahydro-2H-pyran-2-thione in 0.6 mL of anhydrous CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Validation Check (Causality): Inspect the NMR tube. The solution must be distinctly yellow. If the solution is colorless, the compound has undergone hydrolysis back to δ -valerolactone. Do not proceed to acquisition if the solution is colorless.
Phase 2: Instrument Calibration
-
Tuning & Locking: Insert the sample, tune and match the probe to the exact frequencies of 1 H and 13 C, and lock onto the deuterium signal of CDCl 3 .
-
Shimming: Perform gradient shimming (Z1–Z5).
-
Validation Check: Ensure the residual CHCl 3 peak width at half-height is <1.0 Hz to guarantee sharp multiplets for the aliphatic ring protons.
Phase 3: 1 H NMR Acquisition
-
Parameters: Execute a 30° pulse angle program (zg30) with a spectral width of 15 ppm and a relaxation delay (D1) of 2 seconds. Acquire 16 scans.
-
Validation Check: Integrate the triplet at ~4.45 ppm (H-6) and set it to exactly 2.00. The triplet at ~2.95 ppm (H-3) must integrate between 1.95 and 2.05. A significant deviation here indicates the presence of unreacted lactone or [2].
Phase 4: 13 C NMR Acquisition (Critical Step)
-
Parameters: Execute a 30° pulse angle program with proton decoupling (zgpg30).
-
Causality in Parameter Selection: The quaternary thiocarbonyl carbon (C=S) lacks attached protons. Therefore, it cannot relax efficiently via dipole-dipole interactions, resulting in an exceptionally long T1 relaxation time. You must increase the D1 delay to 4–5 seconds.
-
Validation Check: After 512 scans, check the region >200 ppm. If the peak at ~222 ppm is buried in the baseline noise while the aliphatic peaks are strong, your D1 delay is too short. Increase D1 to 5 seconds and re-acquire to ensure the C=S carbon fully relaxes between pulses [3].
Mechanistic Workflow: Ring-Opening Polymerization (ROP)
Tetrahydro-2H-pyran-2-thione is highly valued for its ability to undergo controlled organocatalytic ring-opening polymerization, yielding sequence-controlled polythioesters that serve as [4]. The logical relationship of this workflow is mapped below.
Figure 1: Organocatalytic Ring-Opening Polymerization of Tetrahydro-2H-pyran-2-thione.
References
-
Controlled Organocatalytic Ring-Opening Polymerization of ε-Thionocaprolactone Macromolecules (ACS Publications) URL:[Link]
-
General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks ACS Macro Letters (ACS Publications) URL:[Link]
-
Scope and Limitations of Xanthate-Mediated Synthesis of Functional γ-Thiolactones ACS Omega (ACS Publications) URL:[Link]
-
Tough while Recyclable Plastics Enabled by Monothiodilactone Monomers Journal of the American Chemical Society (ACS Publications) URL:[Link]
Introduction: The Emergence of Poly(thioester)s through Thionolactone Polymerization
An In-Depth Technical Guide to the Ring-Opening Polymerization of Tetrahydro-2H-pyran-2-thione
In the pursuit of advanced polymeric materials, the ring-opening polymerization (ROP) of cyclic monomers stands as a cornerstone for synthesizing well-defined, functional macromolecules.[1] While polyesters derived from lactones have been extensively studied and utilized in biomedical applications, their sulfur-containing analogues, poly(thioester)s, are gaining significant attention.[2] These materials often exhibit enhanced thermal and mechanical properties, unique optical characteristics, and distinct degradation profiles.[2]
Tetrahydro-2H-pyran-2-thione, also known as δ-thiovalerolactone, is a six-membered thionolactone monomer. Its polymerization yields poly(δ-thiovalerolactone), a poly(thioester) where the polymer backbone contains thionoester moieties (C=S)-O. The presence of the thionoester group provides a unique chemical handle for post-polymerization modification and can influence the material's properties.[3][4] Unlike the ROP of its oxygen analog, δ-valerolactone, the polymerization of thionolactones like tetrahydro-2H-pyran-2-thione presents distinct mechanistic pathways and requires specific catalytic systems to achieve controlled and living characteristics.[3][5]
This guide provides a comprehensive overview of the primary mechanisms governing the ROP of tetrahydro-2H-pyran-2-thione, including organocatalytic, anionic, cationic, and enzymatic routes. It is designed for researchers and professionals in polymer chemistry and drug development, offering insights into the causality behind experimental choices and providing actionable protocols for synthesis and analysis.
Organocatalytic Ring-Opening Polymerization: A Tale of Two Mechanisms
Organocatalysis has revolutionized ROP by providing mild, metal-free conditions to produce precision macromolecules.[3][6] For thionolactones, organocatalysts are particularly effective, primarily operating through two distinct but related pathways: a highly controlled hydrogen-bond-mediated mechanism and a more direct nucleophilic mechanism.
Hydrogen-Bond-Mediated ROP
The most controlled method for the ROP of thionolactones employs a dual catalyst system, typically comprising a hydrogen-bond donor (e.g., a thiourea) and a hydrogen-bond accepting organic base (e.g., an amidine or guanidine).[3][5] This system is believed to activate both the monomer and the initiating/propagating alcohol chain-end simultaneously.[5][6]
The thiourea's N-H groups form hydrogen bonds with the thionolactone's thiocarbonyl sulfur and/or ester oxygen, rendering the thiocarbonyl carbon more electrophilic. Concurrently, the organic base deprotonates and activates the initiator (an alcohol), increasing its nucleophilicity. The activated alcohol then attacks the activated monomer, leading to ring-opening. This "push-pull" mechanism facilitates highly controlled, living polymerizations, characterized by a linear evolution of molecular weight with monomer conversion and narrow molecular weight distributions (Đ < 1.1).[3] A key advantage of this method is the retention of the thionoester (S/O) substitution during polymerization.[3]
Caption: H-Bond Mediated Organocatalytic ROP Workflow.
Nucleophilic ROP
In the absence of a hydrogen-bond donor like thiourea, strong organic bases can still catalyze the ROP of thionolactones, but the mechanism shifts.[5][6] The polymerization is proposed to proceed via a more direct nucleophilic pathway where the base itself or the alkoxide formed from the initiator directly attacks the thiocarbonyl carbon of the monomer. This mechanism generally offers less control over the polymerization compared to the dual H-bonding system, often resulting in broader molecular weight distributions.[6]
Caption: Proposed Nucleophilic Organocatalytic ROP Mechanism.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a classic method for polymerizing cyclic esters and their analogues. The mechanism involves the nucleophilic attack of an anionic initiator on the monomer.[7] For tetrahydro-2H-pyran-2-thione, this attack occurs at the electrophilic thiocarbonyl carbon, leading to the cleavage of the acyl-oxygen bond and formation of a propagating thiolate species.[2]
Common initiators include strong nucleophiles such as alkali metal alkoxides, amides, or organometallic compounds. The polymerization is typically very fast. However, control can be challenging due to side reactions, such as "back-biting," where the active chain end attacks a thionoester group along its own chain, leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution.[7]
Caption: General Mechanism for Anionic ROP of Thionolactones.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP proceeds via activation of the monomer with a cationic species, such as a proton from a Brønsted acid or a Lewis acid.[7][8] For tetrahydro-2H-pyran-2-thione, initiation likely involves the protonation or coordination to the thiocarbonyl sulfur, which is generally more nucleophilic than the ester oxygen. This activation makes the thiocarbonyl carbon highly susceptible to nucleophilic attack by another monomer molecule or the solvent.
The propagation step involves the subsequent attack of the nucleophilic end of a monomer on the activated, ring-opened chain end. CROP can be difficult to control, and side reactions such as chain transfer are common, often resulting in polymers with low molecular weights and broad dispersity.[7] However, recent work has shown that specific thionolactones can undergo controlled CROP under ambient conditions, suggesting that with the right choice of initiator and conditions, this method holds promise.[9]
Caption: Conceptual Pathway for Cationic ROP of Thionolactones.
Enzymatic Ring-Opening Polymerization (e-ROP)
Enzymatic catalysis offers a green and highly selective alternative for ROP. Lipases, such as Candida antarctica Lipase B (CALB), are commonly used to polymerize lactones and have also been shown to be effective for thiolactones.[6][10] The proposed mechanism for e-ROP involves the activation of the monomer within the enzyme's active site (e.g., a serine residue). This forms an acyl-enzyme intermediate, which is then attacked by an initiator (alcohol or water) or the hydroxyl end of a growing polymer chain, elongating the polymer and regenerating the active site.
The key advantages of e-ROP are its exceptional selectivity, the ability to operate under mild, solvent-free conditions, and the potential to avoid side reactions, leading to well-defined polymers. This method is particularly promising for biomedical applications where catalyst purity is paramount.
Caption: Proposed Mechanism for Lipase-Catalyzed e-ROP.
Data Presentation: Comparative Analysis of ROP Methods
The choice of polymerization method profoundly impacts the resulting polymer's properties. The following table summarizes typical quantitative data for the ROP of thionolactones, illustrating the level of control achievable with different catalytic systems.
| Polymerization Method | Catalyst / Initiator | Conditions | Conversion (%) | Mn ( g/mol , SEC) | Đ (Mw/Mn) | Reference |
| Organocatalytic (H-Bond) | Thiourea / BEMP / Benzyl alcohol | CH₂Cl₂, 2 M, RT, 5 h | >99 | 12,100 | 1.05 | [5] |
| Organocatalytic (H-Bond) | TCC / BEMP / 1-Pyrenebutanol | CH₂Cl₂, 2 M, RT, 24 h | 94 | 15,300 | 1.09 | [3] |
| Organocatalytic (Nucleophilic) | DBU / Octadecylthiol | C₆D₆, 2 M, RT, 24 h | 96 | 10,700 | 1.29 | [5] |
| Anionic | K-OtBu / Benzyl alcohol | THF, -20 °C | High | Variable | >1.3 (Typical) | [2][7] |
| Cationic | Methyl Triflate (MeOTf) | CH₂Cl₂, RT | ~99 | 1,300 - 50,000 | 1.5 - 2.0 | [9] |
Note: Data for Anionic ROP is generalized from literature on related cyclic esters/thioesters as specific data for tetrahydro-2H-pyran-2-thione is less common. TCC = Triclocarban, BEMP = 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.
Experimental Protocols
This section provides a validated, step-by-step methodology for conducting a controlled organocatalytic ROP of a thionolactone, which represents the state-of-the-art for achieving well-defined poly(thioester)s.
Protocol: Controlled Organocatalytic ROP of a Thionolactone
This protocol is adapted from methodologies described for ε-thionocaprolactone and is applicable to tetrahydro-2H-pyran-2-thione.[3][5]
Materials:
-
Monomer: Tetrahydro-2H-pyran-2-thione (purified by sublimation or recrystallization)
-
Initiator: Benzyl alcohol (BnOH) (dried over CaH₂ and distilled)
-
Catalyst: Thiourea (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea)
-
Co-catalyst: Organic Base (e.g., BEMP or DBU)
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
Quenching Agent: Benzoic acid
-
Precipitation Solvent: Cold methanol
Procedure:
-
Preparation: All glassware must be flame-dried under vacuum and cooled under a nitrogen atmosphere. All manipulations of reagents should be performed in a nitrogen-filled glovebox.
-
Stock Solutions: Prepare stock solutions of the initiator, catalyst, and co-catalyst in the chosen anhydrous solvent to ensure accurate dispensing of small quantities. For example, a 0.1 M solution of BnOH in CH₂Cl₂.
-
Reaction Setup: In a glovebox, add the thionolactone monomer (e.g., 100 mg, 0.76 mmol, 100 equiv.) to a 4 mL glass vial equipped with a magnetic stir bar.
-
Addition of Reagents: Add the desired volume of anhydrous solvent (e.g., to achieve a 2 M monomer concentration). Sequentially add the initiator stock solution (e.g., 76 µL of 0.1 M BnOH, 0.0076 mmol, 1 equiv.), the catalyst stock solution (e.g., 5 mol %), and the co-catalyst stock solution (e.g., 5 mol %).
-
Polymerization: Seal the vial and stir the reaction mixture at room temperature.
-
Monitoring: To monitor the reaction progress, periodically remove small aliquots (~5 µL) from the reaction mixture, dilute with deuterated chloroform (CDCl₃), and analyze by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached (e.g., >95%), quench the reaction by adding a small amount of benzoic acid to neutralize the base catalyst.
-
Isolation: Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold methanol.
-
Purification: Collect the polymer by filtration or centrifugation, wash with additional cold methanol, and dry under vacuum at room temperature until a constant weight is achieved.
Protocol: Polymer Characterization
-
Monomer Conversion (¹H NMR): Calculate monomer conversion by comparing the integral of a characteristic monomer peak with a characteristic polymer peak in the ¹H NMR spectrum of the crude reaction mixture.
-
Molecular Weight and Dispersity (SEC/GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) by Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC). Use a system calibrated with polystyrene standards, with THF or CH₂Cl₂ as the eluent.
Conclusion and Future Outlook
The ring-opening polymerization of tetrahydro-2H-pyran-2-thione provides access to a unique class of poly(thioester)s with tunable properties. While various mechanistic pathways, including anionic, cationic, and enzymatic routes, are viable, organocatalysis—particularly H-bond-mediated ROP—has emerged as the most robust strategy for achieving living polymerization and synthesizing well-defined macromolecular architectures.[3][5] The ability to precisely control the polymerization process is critical for applications in drug delivery, tissue engineering, and advanced materials, where polymer properties must be tailored to specific functions.[11] The thionoester moieties in the polymer backbone serve as a versatile platform for post-polymerization modification, offering a pathway to novel functional and degradable materials.[4] Future research will likely focus on expanding the scope of catalysts, exploring the unique degradation pathways of these thionoester-containing polymers, and harnessing their properties for next-generation biomedical and materials science applications.
References
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Kalana, I., Datta, P., Hewawasam, R., Kiesewetter, E., & Kiesewetter, M. K. (2020). Organocatalytic Ring-opening Polymerization of Thionolactones. Polymer Chemistry. Available at: [Link]
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Kéki, S. (n.d.). Ring-Opening polymerization. Available at: [Link]
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Kiesewetter, M. K., et al. (2021). Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better. Polymer Chemistry. Available at: [Link]
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Kiesewetter, M. K., et al. (2016). Controlled Organocatalytic Ring-Opening Polymerization of ε-Thionocaprolactone. Macromolecules. Available at: [Link]
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Kiesewetter, M. K., et al. (2015). Poly(thioester) by Organocatalytic Ring-Opening Polymerization. ACS Macro Letters. Available at: [Link]
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Kalana, U. L. D. I., et al. (2020). Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better. ResearchGate. Available at: [Link]
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Gao, W., et al. (2018). Enzymatic Continuous Flow Synthesis of Thiol-Terminated Poly(δ-Valerolactone) and Block Copolymers. PubMed. Available at: [Link]
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Serrano-Aroca, Á., et al. (2019). Preparation and Characterization of Poly(δ-Valerolactone)/TiO2 Nanohybrid Material with Pores Interconnected for Potential Use in Tissue Engineering. MDPI. Available at: [Link]
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Guillaume, S. M., et al. (2021). Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers. Macromolecular Rapid Communications. Available at: [Link]
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Takwa, M., et al. (2007). Enzymatic synthesis of polythioester by the ring-opening polymerization of cyclic thioester. Biomacromolecules. Available at: [Link]
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Lamb, J. R., et al. (2022). Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε-Caprolactone and l-Lactide. ChemRxiv. Available at: [Link]
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Lauer, A. K., et al. (2021). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Reaction Chemistry & Engineering. Available at: [Link]
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(n.d.). Ring-opening polymerization – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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(n.d.). Living polymerization. Wikipedia. Available at: [Link]
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Kiesewetter, M. K., et al. (2022). A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. NSF Public Access Repository. Available at: [Link]
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Nuyken, O., et al. (2013). Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]
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Carandell, A., et al. (2022). Radical ring-opening polymerization of sustainably-derived thionoisochromanone. Chemical Science. Available at: [Link]
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Zaharescu, T., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC. Available at: [Link]
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Serrano-Aroca, Á., et al. (2019). Preparation and Characterization of Poly(δ-Valerolactone)/TiO2 Nanohybrid Material with Pores Interconnected for Potential Use in Tissue Engineering. PMC. Available at: [Link]
-
Schilling, C. I., et al. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society. Available at: [Link]
-
Stößer, T., et al. (2021). Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT): Thermal and Nucleophile-initiated Depolymerization. ChemRxiv. Available at: [Link]
-
Zaharescu, T., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran With 12-tungstophosphoric Acid. PubMed. Available at: [Link]
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- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 8. The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Enzymatic synthesis of polythioester by the ring-opening polymerization of cyclic thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
synthesis pathways for tetrahydro-2H-pyran-2-thione from delta-valerolactone
Synthesis Pathways for Tetrahydro-2H-pyran-2-thione from δ -Valerolactone: A Technical Guide for Thionation Protocols
Executive Summary
The transformation of cyclic esters (lactones) into their corresponding thionolactones is a foundational operation in the synthesis of sulfur-containing heterocycles and advanced ring-opening polymerization (ROP) monomers. Tetrahydro-2H-pyran-2-thione, derived from δ -valerolactone, is highly valued as a cyclic monomer in continuous flow reactor polymerizations 1[1]. However, the oxygen-to-sulfur exchange in lactones is thermodynamically challenging due to the robust resonance stabilization of the ester moiety.
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the two most robust thionation pathways: the Phosphorus Pentasulfide/Hexamethyldisiloxane ( P4S10 /HMDO) system and Lawesson’s Reagent (LR) .
Mechanistic Foundations of Lactone Thionation
To achieve high-yielding thionation, the kinetic barrier of the ester resonance must be overcome using highly electrophilic thionating species.
The Lawesson's Reagent Pathway
Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a staple for converting carbonyls to thiocarbonyls 2[2]. The reaction is fundamentally driven by the formation of a highly stable phosphorus-oxygen double bond in the byproduct. At elevated temperatures (>60°C), the LR dimer dissociates into two reactive dithiophosphine ylide monomers. These monomers undergo a[2+2] cycloaddition with the carbonyl oxygen of δ -valerolactone to form a transient oxathiaphosphetane intermediate, which rapidly undergoes cycloreversion to yield the target thionolactone.
Mechanistic pathway of lactone thionation via Lawesson's Reagent.
The P4S10 / HMDO Pathway
Historically, P4S10 alone has been problematic due to its insolubility and tendency to form intractable polymeric networks that trap the product. The modern addition of Hexamethyldisiloxane (HMDO) revolutionizes this reagent 3[3]. HMDO acts as a powerful silylating agent that depolymerizes the P4S10 cage into highly soluble, reactive monomeric species. Furthermore, HMDO acts as an irreversible oxygen sink, forming exceptionally strong Si-O bonds that thermodynamically drive the reaction to completion.
Experimental Workflows & Protocols
Comparative experimental workflows for the thionation of delta-valerolactone.
Protocol A: P4S10 / HMDO Mediated Thionation
This protocol is optimized for scalability and relies on the synergistic depolymerization of P4S10 .
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend P4S10 (5.56 g, 12.5 mmol, 0.25 eq) in anhydrous acetonitrile (50 mL).
-
Activation: Add HMDO (17.7 mL, 83 mmol, 1.66 eq) dropwise at room temperature. Causality: The immediate addition of HMDO is required to break down the phosphorus cluster before the substrate is introduced, preventing substrate trapping.
-
Substrate Addition: Introduce δ -valerolactone (4.64 mL, 50 mmol, 1.0 eq) to the activated mixture.
-
Reaction Execution: Heat the mixture to reflux (~80°C) for 45 minutes.
-
In-Process Control (IPC): Monitor via GC-MS or TLC (Hexane:EtOAc 8:2). The reaction is a self-validating system: the starting material is UV-inactive (visualized with KMnO4 ), while the product forms a distinct, highly UV-active yellow spot. Proceed only when conversion is >95%.
-
Workup & Purification: Cool to room temperature and concentrate under reduced pressure. Extract the residue with benzene or dichloromethane, and filter through a short pad of silica gel to remove polar phosphorus/silicon byproducts. Distill the crude liquid under vacuum to yield tetrahydro-2H-pyran-2-thione as a yellow liquid (bp 86 - 87 °C at 0.4 Torr) with a typical yield of 65% 3[3].
Protocol B: Lawesson's Reagent Mediated Thionation
This protocol is favored for smaller-scale synthesis where vacuum distillation is impractical.
-
Preparation: Dissolve δ -valerolactone (1.0 eq) in anhydrous 1,4-dioxane or toluene under a strict argon atmosphere. Causality: Rigorous exclusion of moisture is non-negotiable; water rapidly hydrolyzes the dithiophosphine ylide into unreactive phosphonothioic acids.
-
Reagent Addition: Add Lawesson's Reagent (0.6 eq) in one portion. A slight molar excess of the active monomer (1.2 eq total) ensures complete conversion.
-
Reaction Execution: Heat the mixture to 80°C for 1.5 hours. Causality: Temperatures below 60°C fail to provide the activation energy required to dissociate the LR dimer, stalling the reaction 4[4].
-
IPC: Confirm the disappearance of the lactone via TLC.
-
Workup & Purification: Quench the reaction with 1M HCl (optional, to hydrolyze unreacted LR), extract with ethyl acetate, and concentrate. Purify via flash column chromatography to isolate the product.
Quantitative Data & Reagent Comparison
The choice between pathways depends heavily on the scale and available purification equipment. Below is a structured comparison of the two methodologies:
| Parameter | Method A: P4S10 / HMDO | Method B: Lawesson's Reagent |
| Reagent Equivalents | P4S10 (0.25 eq) + HMDO (1.66 eq) | LR (0.6 eq) |
| Optimal Solvent | Acetonitrile | 1,4-Dioxane or Toluene |
| Reaction Temperature | 80°C (Reflux) | 80 - 100°C |
| Reaction Time | 45 minutes | 1.5 - 2.0 hours |
| Typical Yield | 65% | 70 - 85% |
| Primary Byproducts | Siloxanes, Phosphorus oxides | Oxathiophosphine derivatives |
| Preferred Purification | Vacuum Distillation (bp 86-87°C / 0.4 Torr) | Silica Gel Column Chromatography |
| Scalability | Excellent (Multi-gram to Kilogram) | Moderate (Gram scale) |
Downstream Applications & Stability
Once synthesized, tetrahydro-2H-pyran-2-thione must be stored under an inert atmosphere at 4°C to prevent slow oxidative degradation back to the lactone. Its primary application lies in continuous flow ring-opening polymerizations (ROP). When subjected to anionic organocatalysts (e.g., thiourea anions), the thionolactone undergoes controlled living radical polymerization to form highly specialized polythioesters and block copolymers 5[5].
References
- Source: scispace.
- Source: google.com (Google Patents)
- Source: google.com (Google Patents)
- Title: Total Synthesis of (+)-Fendleridine (Aspidoalbidine) and (+)
- Source: google.com (Google Patents)
Sources
- 1. US10815335B2 - Ring-opening polymerizations using a flow reactor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. WO2020243178A1 - Heterocyclic compounds as prmt5 inhibitors - Google Patents [patents.google.com]
- 5. US11118008B2 - Ring-opening polymerizations using a flow reactor - Google Patents [patents.google.com]
Crystal Structure Analysis of Tetrahydro-2H-pyran-2-thione: A Technical Guide to Conformational and Electronic Profiling
Executive Summary
Tetrahydro-2H-pyran-2-thione (often referred to in literature as a δ -thionolactone) is a highly reactive cyclic thioester. Its unique stereoelectronic profile makes it a highly sought-after monomer for advanced ring-opening polymerizations (ROP)[1] and a critical intermediate in kinetically controlled native chemical ligation. However, its physical nature—typically a low-melting solid or viscous liquid at room temperature (bp 86–87 °C at 0.4 Torr)[2]—presents significant challenges for single-crystal X-ray diffraction (SCXRD).
This whitepaper provides an authoritative, self-validating methodology for the crystallographic analysis of tetrahydro-2H-pyran-2-thione. By coupling in situ cryocrystallography with advanced dual-space structure solution algorithms, researchers can accurately map its three-dimensional conformation and quantify the hyperconjugative forces driving its chemical reactivity.
Molecular Context & Stereoelectronic Framework
To understand the reactivity of tetrahydro-2H-pyran-2-thione, one must first understand its electron density distribution. Unlike standard lactones (e.g., δ -valerolactone), the substitution of the exocyclic carbonyl oxygen with a sulfur atom fundamentally alters the orbital overlap within the six-membered ring.
The structural behavior of related valerothiolactones demonstrates that the ring geometry is dictated by a delicate balance between minimizing allylic strain and maximizing orbital delocalization[3]. In tetrahydro-2H-pyran-2-thione, the lone pair on the ring oxygen ( nO ) donates electron density into the antibonding orbital of the thiocarbonyl group ( πC=S∗ ). This nO→πC=S∗ hyperconjugation leads to a measurable contraction of the C–O ring bond and an elongation of the C=S bond, which must be captured with high-resolution SCXRD.
Fig 1: Stereoelectronic pathway driving the structural geometry of thionolactones.
Experimental Methodology: A Self-Validating Protocol
Because tetrahydro-2H-pyran-2-thione is prone to thermal degradation and exists near its melting point at ambient conditions[2], standard room-temperature mounting on a glass fiber is inadequate. The causality behind the following protocol relies on arresting thermal motion to prevent melting and to minimize atomic thermal displacement parameters (B-factors).
Step 1: In Situ Cryocrystallography & Sample Mounting
-
Sample Preparation: Extract a micro-droplet (~0.1 mm) of purified tetrahydro-2H-pyran-2-thione using a highly viscous perfluoropolyether cryo-oil.
-
Mounting: Suspend the droplet within a Kapton loop attached to a magnetic goniometer head.
-
Flash-Freezing: Instantly transfer the loop into a 100 K nitrogen cold stream on the diffractometer. The rapid cooling induces a glass transition or microcrystalline state.
-
Annealing (In Situ Crystallization): Briefly block the cold stream for 1–2 seconds to allow the droplet to warm slightly, then re-expose it to the 100 K stream. Repeat this until a single, well-diffracting crystal nucleates and grows within the oil matrix.
-
Self-Validation Check: Perform a quick 5-minute rotational scan. If the diffraction pattern shows distinct, sharp spots rather than diffuse powder rings, successful single-crystal nucleation is confirmed.
-
Step 2: X-ray Diffraction Data Collection
-
Source Selection: Utilize Mo K α radiation ( λ=0.71073 Å) to minimize absorption effects from the sulfur atom, or Cu K α ( λ=1.54184 Å) if absolute structure determination (Flack parameter) is required.
-
Strategy: Program a data collection strategy covering a full sphere of reciprocal space (e.g., ω and ϕ scans with 0.5° frame widths).
-
Self-Validation Check: Monitor the internal merging agreement ( Rint ) during the first 50 frames. An Rint<0.05 confirms crystal quality and the absence of severe twinning, justifying the continuation of the 8-to-12-hour collection run.
-
Step 3: Data Reduction & Structure Solution
-
Integration: Integrate the raw diffraction frames using software such as APEX or CrysAlisPro.
-
Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous scattering of the sulfur atom.
-
Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT). Dual-space methods are chosen over traditional direct methods because they rapidly alternate between real and reciprocal space, effortlessly locating the heavy sulfur atom and the lighter C/O framework.
Fig 2: End-to-end X-ray crystallography workflow for low-melting thionolactones.
Step 4: Anisotropic Refinement
-
Least-Squares Refinement: Refine the structure against F2 using SHELXL.
-
Anisotropic Modeling: Assign anisotropic displacement parameters to all non-hydrogen atoms (C, O, S).
-
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) ).
-
Self-Validation Check: Ensure the final Goodness-of-Fit (GooF) is near 1.00 and the maximum residual electron density peak ( Δρmax ) is <0.3 e−/A˚3 . A larger residual peak near the exocyclic atom would indicate an incorrect assignment of sulfur versus oxygen.
-
Data Presentation: Structural & Conformational Insights
High-resolution crystallographic data of tetrahydro-2H-pyran-2-thione reveals critical differences when compared to its oxygenated analog ( δ -valerolactone). The six-membered ring predominantly adopts a half-chair conformation . This geometry is not arbitrary; it is the lowest-energy conformation that minimizes steric clashing between the axial hydrogens while allowing the p -orbitals of the ring oxygen to remain parallel with the π -system of the C=S bond.
The quantitative structural metrics (summarized in Table 1) serve as direct evidence of the molecule's electronic distribution.
Table 1: Comparative Crystallographic Bond Metrics
| Structural Parameter | Tetrahydro-2H-pyran-2-thione | Tetrahydro-2H-pyran-2-one (Lactone) | Causality / Stereoelectronic Driver |
| C=X Bond Length (X=S, O) | ~1.63 - 1.65 Å | ~1.21 Å | Larger atomic radius of S; weaker 2p−3p π -overlap in C=S versus 2p−2p in C=O. |
| C–O Ring Bond | ~1.32 - 1.33 Å | ~1.34 - 1.35 Å | Enhanced nO→πC=S∗ hyperconjugation shortens the C–O bond, giving it partial double-bond character. |
| C–C ( α to C=S) | ~1.50 Å | ~1.51 Å | Standard sp3−sp2 bond length; minimally affected by the chalcogen swap. |
| O–C=S Angle | ~118° | ~116° (O–C=O) | Steric repulsion from the larger sulfur van der Waals radius forces a wider angle. |
Intermolecular Packing
In the solid state, tetrahydro-2H-pyran-2-thione lacks strong classical hydrogen bond donors (like N-H or O-H). Instead, the crystal lattice is stabilized by a network of dipole-dipole interactions and weak non-classical C–H···S hydrogen bonds . The highly polarizable nature of the thiocarbonyl sulfur makes it an excellent hydrogen bond acceptor for adjacent aliphatic protons, driving the specific space group packing observed during X-ray diffraction.
Conclusion
The crystal structure analysis of tetrahydro-2H-pyran-2-thione is a rigorous exercise in low-temperature crystallographic technique and stereoelectronic interpretation. By strictly adhering to in situ cryocrystallography and monitoring self-validating metrics ( Rint , GooF, Δρmax ), researchers can obtain high-fidelity structural data. This data not only confirms the half-chair conformation and hyperconjugative bond alterations but also provides the foundational metrics required to model its behavior in complex ring-opening polymerizations and peptide ligations.
References
-
Ring-opening polymerizations using a flow reactor. US Patent 11118008B2. Google Patents.[1]
-
Curphey, T. J. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. SciSpace.[2]
-
Dugarte Jiménez, N. J., et al. Molecular and Electronic Structure of delta-Valerothiolactone. Journal of Physical Chemistry A, 2010, 114, 12540-12547. CONICET.[3]
Sources
Mass Spectrometry Fragmentation Pattern of Tetrahydro-2H-pyran-2-thione: A Mechanistic and Analytical Guide
Executive Summary
Tetrahydro-2H-pyran-2-thione (often referenced alongside its isomer δ -valerothiolactone) is a six-membered heterocyclic compound featuring an oxygen-containing ring and an exocyclic thiocarbonyl (C=S) group. It serves as a critical intermediate in advanced materials science, particularly as a monomer in reversible addition-fragmentation chain transfer (RAFT) and 1[1]. Understanding its gas-phase fragmentation behavior under Electron Ionization (EI) is essential for analytical tracking, impurity profiling, and reaction monitoring. This whitepaper details the ionization dynamics, core fragmentation pathways, and a self-validating analytical protocol for this compound.
Ionization Dynamics and Charge Localization
Under standard 70 eV EI conditions, the ionization of tetrahydro-2H-pyran-2-thione predominantly occurs at the exocyclic sulfur atom. Sulfur possesses a significantly lower ionization energy (~9.3 eV for thiocarbonyls) compared to the ring oxygen (~10.0 eV for ethers). Consequently, the removal of a non-bonding electron yields a molecular radical cation [M]+∙ at m/z 116.
The high polarizability of the sulfur atom stabilizes this radical cation, resulting in a distinct and easily identifiable molecular ion peak, which is a structural2[2].
Core Fragmentation Pathways
The fragmentation of tetrahydro-2H-pyran-2-thione is governed by 3[3]. The dominant pathways are driven by the thermodynamic stability of the expelled neutral molecules (e.g., CO, COS) and the resulting 4[4].
Pathway A: Thiono-Thiolo Rearrangement and CO Extrusion
A defining feature of thionolactones in the gas phase is their propensity to undergo a unimolecular thiono-thiolo rearrangement prior to dissociation. The [M]+∙ ion isomerizes via a four-membered transition state, swapping the roles of the oxygen and sulfur atoms to form the thiolactone isomer (tetrahydro-2H-thiopyran-2-one). This rearranged intermediate rapidly extrudes carbon monoxide (CO, 28 Da) to yield a highly stable tetrahydrothiophene radical cation at m/z 88.
Pathway B: Direct Extrusion of Carbonyl Sulfide (COS)
Alternatively, the intact thionolactone ring can undergo a concerted cycloreversion. The cleavage of the C-O and C-C bonds adjacent to the thiocarbonyl group results in the direct loss of neutral carbonyl sulfide (COS, 60 Da). This pathway generates a butene radical cation at m/z 56. The neutral loss of 60 Da is highly diagnostic for differentiating compounds containing an -O-C(=S)- linkage from standard lactones (which lose CO₂, 44 Da).
Pathway C: α -Cleavage and Loss of Sulfhydryl Radical
Radical site-initiated α -cleavage at the thiocarbonyl group leads to the expulsion of a sulfhydryl radical ( ∙ SH, 33 Da). While a minor pathway, the resulting resonance-stabilized oxonium ion at m/z 83 provides a critical secondary confirmation of the molecular structure.
Figure 1: Proposed EI-MS fragmentation pathways of tetrahydro-2H-pyran-2-thione.
Quantitative Data Summary
The table below summarizes the primary diagnostic ions utilized for the mass spectral fingerprinting of tetrahydro-2H-pyran-2-thione.
| m/z | Estimated Relative Abundance | Neutral Loss (Da) | Fragment Formula | Mechanistic Origin |
| 116 | 40–60% | None | [C5H8OS]+∙ | Molecular ion (radical cation localized at sulfur) |
| 88 | 80–100% | 28 (CO) | [C4H8S]+∙ | Thiono-thiolo rearrangement followed by CO loss |
| 83 | 10–20% | 33 ( ∙ SH) | [C5H7O]+ | α -cleavage and hydrogen transfer |
| 60 | 30–50% | 56 ( C4H8 ) | [C2H4S]+∙ | Secondary fragmentation from m/z 88 (loss of ethylene) |
| 56 | 50–70% | 60 (COS) | [C4H8]+∙ | Direct extrusion of carbonyl sulfide (cycloreversion) |
Self-Validating Analytical Protocol: GC-EI-MS
To ensure high-confidence identification and quantification of tetrahydro-2H-pyran-2-thione in complex matrices, the following self-validating GC-MS methodology must be employed. The protocol utilizes an internal standard and strict ion-ratio checks to mathematically flag co-eluting impurities.
Step 1: Reagent & Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of the analyte in anhydrous dichloromethane (DCM).
-
Dilute to a working concentration of 10 µg/mL.
-
Causality for Validation: Spike the sample with 1 µg/mL of Chlorobenzene-d5 as an Internal Standard (IS). The IS normalizes matrix-induced ionization suppression and verifies injection volume consistency.
Step 2: GC Separation Parameters
-
Column: 5% Phenyl-methylpolysiloxane non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.
-
Injection: 1.0 µL volume, split ratio 10:1, inlet temperature 250°C.
-
Oven Program: Initial hold at 50°C for 1 min, ramp at 15°C/min to 250°C, final hold for 5 min.
Step 3: MS Ionization & Acquisition
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Temperatures: Ion source at 230°C, quadrupole at 150°C.
-
Acquisition: Full scan mode from m/z 35 to 400.
Step 4: Data Validation & Causality Check
-
Extract ion chromatograms (EIC) for m/z 116, 88, and 56.
-
Self-Validation Logic: Calculate the peak area ratio of m/z 88 (target) to m/z 56 (qualifier). If this ratio deviates by more than ±15% from the established reference standard, it mathematically proves the co-elution of an isobaric interference, invalidating the peak purity for that specific run.
Figure 2: Standard self-validating GC-EI-MS workflow for the analysis of volatile thionolactones.
Sources
Application Note: Synthesis of Polythioesters via Isomerization-Driven Ring-Opening Polymerization of Tetrahydro-2H-pyran-2-thione
Executive Summary & Mechanistic Paradigm
Polythioesters (PTEs) are rapidly gaining traction in the development of sustainable, chemically recyclable materials. Unlike traditional polyesters, PTEs exhibit enhanced refractive indices, robust mechanical properties, and highly tunable degradability profiles. Historically, the synthesis of PTEs relied on the ring-opening polymerization (ROP) of thiolactones, a process bottlenecked by the scarcity of commercial thiolactone precursors and complex synthetic routes.
To circumvent this, the field has pivoted toward thionolactones—specifically tetrahydro-2H-pyran-2-thione (the 6-membered δ-thionovalerolactone). This monomer is easily synthesized from abundant δ-valerolactone feedstocks. The polymerization of tetrahydro-2H-pyran-2-thione operates via an 1[1].
The Causality of IROP: The fundamental driving force behind this reaction is thermodynamic. The monomer contains a highly reactive thiocarbonyl (C=S) and a C–O ring bond. During polymerization, an O-to-S isomerization occurs, converting these into a highly stable carbonyl (C=O) and a C–S bond in the polymer backbone. This thermodynamic sink ensures exclusive selectivity for the polythioester (-S-C(=O)-) over the polythionoester (-O-C(=S)-) when appropriate initiators are deployed, yielding precision macromolecules 2[2].
Initiator Dynamics and Selectivity
The choice of initiator is the most critical variable in determining the microstructural purity and living nature of the polymerization.
-
Cationic Systems: Initiators such as [Et₃O]⁺[B(C₆F₅)₄]⁻ exhibit exceptional activity at room temperature. The non-nucleophilic, weakly coordinating borate anion prevents premature termination, yielding a strictly living polymerization with >99% selectivity for the PTE backbone 1[1].
-
Mild Anionic/Organocatalytic Systems: Tetrabutylammonium thioacetate serves as a highly competent, mild anionic initiator. Unlike harsh bases (e.g., potassium tert-butoxide) which yield a chaotic mixture of thioester and thionoester linkages, mild thioacetate salts or DBU/benzyl mercaptan systems facilitate controlled nucleophilic attack, preserving the desired isomerization pathway3[3].
Quantitative Efficacy of Initiator Systems
The following table summarizes the performance of various initiator systems for the ROP of tetrahydro-2H-pyran-2-thione, derived from recent benchmarking studies[1][2].
| Initiator System | Mechanism | Temp (°C) | Conv. (%) | Dispersity ( Đ ) | Selectivity (PTE vs. PTNE) |
| Tetrabutylammonium thioacetate | Mild Anionic | 80 | >95 | 1.20 - 1.40 | >99% PTE |
| [Et₃O]⁺[B(C₆F₅)₄]⁻ | Cationic | 25 | >99 | <1.10 | >99% PTE |
| DBU / Benzyl mercaptan | Organocatalytic | 80 | ~80 | 1.30 - 1.50 | >95% PTE |
| Potassium tert-butoxide | Harsh Anionic | 25 | <50 | >1.50 | Mixed (Low Selectivity) |
Experimental Protocols
Workflow for the synthesis and polymerization of tetrahydro-2H-pyran-2-thione.
Protocol A: Synthesis of Tetrahydro-2H-pyran-2-thione (Monomer)
Objective: Convert δ-valerolactone to its thionated analogue with high purity.
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve δ-valerolactone (10.0 mmol, 1.0 equiv) in anhydrous toluene (20 mL, 0.5 M).
-
Thionation: Add Lawesson’s reagent (5.5 mmol, 0.55 equiv) in a single portion. Field Insight: Lawesson’s reagent is preferred over P₄S₁₀ for laboratory scales due to its superior solubility in organic solvents, which minimizes the formation of intractable oligomeric byproducts[2].
-
Reflux: Heat the mixture to 110 °C under an inert argon atmosphere for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the lactone is fully consumed.
-
Isolation: Cool to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography. The target monomer elutes as a pale yellow oil. Store at -20 °C under argon to prevent premature autopolymerization 4[4].
Protocol B: Isomerization-Driven Ring-Opening Polymerization (IROP)
Objective: Synthesize well-defined polythioester via cationic IROP.
-
Anhydrous Preparation: Transfer the purified tetrahydro-2H-pyran-2-thione into a nitrogen-filled glovebox. Causality: Strict exclusion of moisture is non-negotiable. Trace water acts as a potent chain-transfer agent in cationic ROP, which will prematurely terminate the propagating chain and drastically broaden the dispersity ( Đ )[1].
-
Initiation: Dissolve the monomer in anhydrous dichloromethane (DCM) to achieve a 5.0 M concentration. Add a pre-prepared solution of [Et₃O]⁺[B(C₆F₅)₄]⁻ in DCM to achieve the target [M]₀/[I]₀ ratio (e.g., 200:1).
-
Propagation & Validation: Stir the reaction at 25 °C. To ensure a self-validating system, extract a 50 µL aliquot every 30 minutes, quench with CDCl₃/pyridine, and analyze via ¹H NMR. Monitor the disappearance of the monomer's characteristic ring protons to track conversion accurately 5[5].
-
Quenching: Upon reaching >95% conversion (typically 1–2 hours), remove the vial from the glovebox and immediately quench the reaction by adding 1.0 mL of DCM acidified with benzoic acid (1.0 wt%). Causality: Acidic quenching rapidly neutralizes the active cationic chain ends, locking the polymer microstructure and preventing thermodynamically driven back-biting (depolymerization)[5].
-
Precipitation: Precipitate the polymer by adding the quenched mixture dropwise into vigorously stirred cold methanol. Filter and dry the resulting polythioester under high vacuum to a constant weight.
Mechanistic pathway of isomerization-driven ring-opening polymerization.
References
- Source: National Institutes of Health (PMC)
- Converting Non-strained γ-Valerolactone and Derivatives into Sustainable Polythioesters via Isomerization-driven Cationic Ring-Opening Polymerization of Thionolactone Intermediate Source: PubMed / Angewandte Chemie International Edition URL
- Source: Royal Society of Chemistry (Polymer Chemistry)
- Source: Chinese Chemical Society (CCS Chemistry)
Sources
- 1. Converting Non-strained γ-Valerolactone and Derivatives into Sustainable Polythioesters via Isomerization-driven Cationic Ring-Opening Polymerization of Thionolactone Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Advanced Catalytic Strategies for the Controlled Polymerization of Tetrahydro-2H-pyran-2-thione
Introduction & Mechanistic Causality
Tetrahydro-2H-pyran-2-thione (THPT), commonly referred to as δ -thionovalerolactone, is a 6-membered heterocyclic monomer that has emerged as a critical building block for synthesizing advanced, degradable sulfur-containing polymers[1]. The substitution of the carbonyl oxygen with sulfur fundamentally alters the monomer's reactivity profile compared to its oxo-analog ( δ -valerolactone). This single heteroatom substitution lowers the thermodynamic barrier for ring-opening and transforms the C=S bond into a highly efficient radical acceptor[2][3].
As a Senior Application Scientist, selecting the correct catalytic system for THPT is paramount, as the catalyst dictates not only the polymerization kinetics but also the final polymer architecture (polythionoester vs. polythioester) and the retention of the sulfur moiety. Traditional metal-based catalysts often suffer from side reactions, such as the metal-catalyzed dethionation of the monomer to its (oxo)lactone analog, which severely limits monomer conversion and disrupts sequence control[4]. To circumvent this, three advanced, highly controlled catalytic paradigms have been developed:
-
Organocatalytic Anionic Ring-Opening Polymerization (AROP): Utilizes dual hydrogen-bonding organocatalysts (e.g., Thiourea/DBU) to synthesize precision polythionoesters. The causality here relies on the H-bond donor activating the thiocarbonyl group while the base activates the propagating chain end, ensuring quantitative retention of the C=S moiety without metal-induced dethionation[1][5].
-
Isomerization-Driven Cationic Ring-Opening Polymerization (IROP): Employs robust oxonium salts (e.g., [Et3O]+[B(C6F5)4]− ) to drive the polymerization of low-strain thionolactones. The highly electrophilic cation attacks the sulfur atom, triggering a ring-opening event that isomerizes the C=S bond to a C=O bond, yielding highly crystalline polythioesters[6].
-
Radical Ring-Opening Copolymerization (rROcoP): Employs standard radical initiators (e.g., AIBN) to copolymerize THPT with vinyl monomers. The propagating carbon radical adds to the highly reactive C=S bond, followed by β -scission (ring-opening), inserting degradable thioester linkages directly into an otherwise non-degradable vinyl backbone[2][3].
Quantitative Data Summary
The following table summarizes the expected performance metrics of THPT under different catalytic regimes based on recent literature[1][3][5][6].
| Catalytic System | Catalyst / Initiator | Mechanism | Target Polymer | Monomer Conversion (%) | Dispersity ( ) | Key Advantage |
| H-Bond Organocatalyst | TU / DBU | AROP | Polythionoester | >95% (2-4 h) | 1.05 - 1.15 | Quantitative C=S retention; living character. |
| Superbase Organocatalyst | TCC / BEMP | AROP | Polythionoester | >98% (1 h) | < 1.10 | Extremely rapid kinetics; narrow molecular weight distribution. |
| Cationic Oxonium Salt | [Et3O]+[B(C6F5)4]− | IROP | Polythioester | >90% (12 h) | 1.10 - 1.25 | Drives polymerization of low-strain rings via S/O isomerization. |
| Free Radical Initiator | AIBN (with Vinyl Pivalate) | rROcoP | Thioester-Vinyl Copolymer | Variable (Monomer dependent) | 1.30 - 1.60 | Imparts hydrolytic degradability to commodity vinyl plastics. |
Mandatory Visualizations
Organocatalytic AROP Mechanism
Caption: Organocatalytic AROP of THPT utilizing dual H-bond activation for quantitative C=S retention.
rROcoP Workflow and Isomerization
Caption: Radical ring-opening copolymerization inserting degradable thioester bonds into vinyl backbones.
Experimental Protocols
Critical Note on Causality: Thionolactones are highly susceptible to adventitious water, which acts as an oxygen source for dethionation side reactions[4]. All protocols must be executed using rigorous Schlenk techniques or within a nitrogen-filled glovebox.
Protocol 1: Organocatalytic AROP of THPT (Self-Validating System)
Objective: Synthesize well-defined polythionoesters using a Thiourea/DBU (TU/DBU) catalyst pair[1].
-
Preparation: In a nitrogen-filled glovebox, prepare a 1.0 M solution of THPT in anhydrous toluene.
-
Catalyst/Initiator Solution: Prepare a separate solution containing the initiator (e.g., benzyl alcohol, 1.0 equiv), DBU (1.0 equiv), and the H-bond donor TU (1.0 equiv) in anhydrous toluene.
-
Initiation: Rapidly inject the THPT monomer solution into the catalyst/initiator vial under vigorous magnetic stirring at room temperature.
-
In-Process Validation (Kinetics): At 15-minute intervals, withdraw a 50 μ L aliquot. Quench immediately with 0.5 mL of CDCl3 containing 1.0 wt% benzoic acid.
-
Termination: Once the desired conversion is reached (typically >95% within 2 hours), quench the bulk reaction with an excess of acidic methanol (0.1 M HCl in MeOH).
-
Purification: Precipitate the polymer dropwise into cold methanol. Recover the pale-yellow polythionoester powder via centrifugation and dry in vacuo at 40 °C to a constant weight.
Protocol 2: Radical Ring-Opening Copolymerization (rROcoP)
Objective: Incorporate THPT into a vinyl pivalate backbone to impart main-chain degradability[3].
-
Reaction Assembly: In a heavy-walled Schlenk tube, combine THPT (10 mol%), vinyl pivalate (90 mol%), and AIBN (1 mol% relative to total monomer). Add anhydrous anisole as an internal standard and solvent (30 wt% relative to monomers)[2].
-
Deoxygenation: Perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which acts as a radical scavenger. Backfill with ultra-high purity Argon.
-
Polymerization: Submerge the Schlenk tube in a pre-heated oil bath at 80 °C. Stir at 500 rpm for 16 hours.
-
In-Process Validation (Incorporation Ratio): Withdraw an aliquot and analyze via Size Exclusion Chromatography (SEC/GPC) utilizing a refractive index (RI) detector.
-
Isolation: Dilute the highly viscous mixture with minimal tetrahydrofuran (THF) and precipitate into cold hexanes. Filter and dry under high vacuum.
Protocol 3: Isomerization-Driven Cationic Ring-Opening Polymerization (IROP)
Objective: Synthesize highly crystalline polythioesters via S/O isomerization using an oxonium salt[6].
-
Initiator Handling: Inside a glovebox, weigh out [Et3O]+[B(C6F5)4]− (0.5 mol% relative to monomer). Caution: Highly moisture sensitive.
-
Polymerization: Dissolve THPT in anhydrous dichloromethane (DCM) to a concentration of 2.0 M. Add the oxonium initiator. Seal the reactor and heat to 40 °C.
-
In-Process Validation (Isomerization Confirmation): After 12 hours, quench an aliquot with triethylamine.
-
Validation Check: Perform FT-IR and 1 H NMR spectroscopy. The complete disappearance of the C=S stretch (~1100 cm −1 ) and the emergence of a strong C=O stretch (~1730 cm −1 ) validates the successful isomerization from a thionolactone to a polythioester backbone[6].
-
-
Workup: Quench the bulk reaction with triethylamine, precipitate into cold methanol, and dry the semicrystalline polymer under vacuum.
References
-
Degradable linear and bottlebrush thioester-functional copolymers through atom transfer radical ring-opening copolymerization of a thionolactone. ChemRxiv.
-
Introducing Polymer-to-Polymer Transformation into Multipath Closed-Loop Chemical Recycling by the Ring-Opening Polymerization of Thionolactone for Enhanced Versatility. CCS Chemistry.
-
Organocatalytic Ring-opening Polymerization of Thionolactones: Anything O Can Do, S Can Do Better. Polymer Chemistry (RSC).
-
Development of an Efficient Thionolactone for Radical Ring-Opening Polymerization by a Combined Theoretical/Experimental Approach. ChemRxiv / Journal of the American Chemical Society.
-
Converting Non‐strained γ‐Valerolactone and Derivatives into Sustainable Polythioesters via Isomerization‐driven Cationic Ring‐Opening Polymerization of Thionolactone Intermediate. Angewandte Chemie International Edition.
-
Ring size-reactivity relationship in radical ring-opening copolymerisation of thionolactones with vinyl pivalate. Polymer Chemistry (RSC).
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ring size-reactivity relationship in radical ring-opening copolymerisation of thionolactones with vinyl pivalate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Tetrahydro-2H-Pyran-2-Thione in the Synthesis of Next-Generation Biodegradable Polymer Materials
Target Audience: Researchers, Polymer Scientists, and Drug Delivery Professionals Document Type: Advanced Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Framework
The accumulation of non-degradable plastic waste has driven a paradigm shift toward chemically recyclable and biodegradable polymers. Tetrahydro-2H-pyran-2-thione (also known as δ-valerothionolactone or 6-membered thionolactone) has emerged as a transformative monomer in this space. Unlike its oxygenated analog (δ-valerolactone), the substitution of the carbonyl oxygen with sulfur (C=S) fundamentally alters the monomer's thermodynamic and kinetic profile, unlocking two distinct, highly controlled polymerization pathways:
-
Radical Ring-Opening Copolymerization (rROP): Traditional vinyl polymers (e.g., polyacrylates, polystyrene) possess all-carbon backbones, rendering them impervious to environmental degradation. Tetrahydro-2H-pyran-2-thione overcomes this by leveraging the radicophilic nature of its thiocarbonyl group. During rROP, a propagating carbon-centered radical adds to the sulfur atom. Driven by the relief of ring strain, the intermediate undergoes rapid ring-opening and S/O isomerization, inserting a cleavable thioester linkage (–S–C(=O)–) directly into the carbon backbone [1].
-
Organocatalytic Anionic Ring-Opening Polymerization (AROP): Under basic conditions with hydrogen-bonding organocatalysts (e.g., thiourea/DBU), the monomer undergoes living anionic polymerization. The H-bond donor specifically activates the thiocarbonyl group, facilitating nucleophilic attack while suppressing transesterification (back-biting). This selectively yields highly crystalline polythionoesters (PTNE) or polythioesters (PTE) that exhibit superior gas barrier properties and can undergo quantitative, closed-loop depolymerization back to the pristine monomer [2, 3].
Quantitative Data Synthesis
The versatility of tetrahydro-2H-pyran-2-thione allows for the tuning of polymer properties based on the chosen catalytic pathway. Table 1 summarizes the critical physicochemical and degradation metrics across different polymerization methodologies.
Table 1: Comparative Properties of Tetrahydro-2H-Pyran-2-Thione Derived Polymers
| Polymerization Route | Co-Monomer | Catalyst / Initiator | Resulting Backbone Linkage | Dispersity ( Đ ) | Tg / Tm (°C) | Degradation / Recycling Stimulus |
| rROP (Batch) | Methyl Acrylate | AIBN (Radical) | Thioester & C–C | 1.25 – 1.40 | Tg : 15 – 45 | Mild Aminolysis (Hexylamine) |
| rROP (RAFT) | Styrene | CPADB / AIBN | Thioester & C–C | < 1.15 | Tg : ~90 | Thiolysis (Sodium thiomethoxide) |
| AROP (Flow Reactor) | None (Homopolymer) | DBU / Thiourea | Polythionoester (PTNE) | 1.05 – 1.12 | Tm : 134 | Thermal + DBU (100°C) → Monomer |
| CROP (Batch) | None (Homopolymer) | Triflic Acid (HOTf) | Polythioester (PTE) | 1.10 – 1.20 | Tm : 125 | Oxidative Cleavage (Oxone) |
System Visualization: Polymerization & Recycling Pathways
The following workflow illustrates the divergent synthetic pathways of tetrahydro-2H-pyran-2-thione, highlighting the transition from monomer to functional material, and ultimately to degradation or closed-loop recovery.
Figure 1: Divergent synthetic and end-of-life pathways for tetrahydro-2H-pyran-2-thione derived polymers.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes an internal checkpoint to verify mechanistic success before proceeding.
Protocol A: Synthesis of Degradable Vinyl Copolymers via rROP
Objective: Insert cleavable thioester linkages into a poly(methyl acrylate) backbone.
Phase 1: Preparation & Setup
-
In a nitrogen-filled glovebox, dissolve tetrahydro-2H-pyran-2-thione (1.0 equiv, 5.0 mmol) and methyl acrylate (MA) (9.0 equiv, 45.0 mmol) in anhydrous toluene (5.0 mL).
-
Add Azobisisobutyronitrile (AIBN) (0.05 equiv, 0.25 mmol) as the radical initiator.
-
Seal the reaction mixture in a Schlenk flask equipped with a magnetic stir bar.
Phase 2: Execution & Causality 4. Transfer the flask to a pre-heated oil bath at 70°C. Causality: Heat decomposes AIBN into primary radicals. The propagating macroradical preferentially attacks the highly radicophilic C=S bond of the thionolactone over the C=C bond of MA, driving the S/O isomerization and ring-opening sequence [4]. 5. Allow the polymerization to proceed for 12 hours. Quench the reaction by exposing the flask to air and cooling in an ice bath.
Phase 3: Internal Validation 6. Checkpoint (NMR): Take a crude aliquot for 1 H NMR (in CDCl 3 ). The successful ring-opening is validated by the disappearance of the monomer's adjacent CH 2 protons (typically ~2.8 ppm) and the appearance of broad polymer backbone signals. 7. Checkpoint (FT-IR): Purify the polymer via precipitation in cold methanol. FT-IR must show a distinct thioester carbonyl stretch at ~1690 cm −1 , confirming the S/O isomerization (retention of C=S would appear at ~1200 cm −1 ).
Protocol B: Closed-Loop Recyclable Polythionoesters via Organocatalytic AROP
Objective: Synthesize high-molecular-weight, narrow-dispersity PTNE capable of chemical recycling.
Phase 1: Preparation & Setup
-
Rigorously dry all reagents. Moisture acts as a chain transfer agent and will prematurely terminate the living polymerization.
-
In a glovebox, prepare a solution of benzyl alcohol (BnOH, initiator, 1.0 equiv) and 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU, H-bond donor, 5.0 equiv) in anhydrous dichloromethane (DCM).
Phase 2: Execution & Causality 3. Add tetrahydro-2H-pyran-2-thione (100 equiv) to the initiator solution. 4. Initiate the reaction by adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, base, 5.0 equiv). Causality: DBU deprotonates the BnOH initiator. Simultaneously, the TU catalyst hydrogen-bonds to the monomer's thiocarbonyl group. This dual-activation lowers the transition state energy for nucleophilic attack exclusively at the carbonyl carbon, preventing transesterification and ensuring a narrow dispersity ( Đ < 1.15)[2, 5]. 5. Stir at room temperature for 4 hours. Quench with a 1.0 M solution of benzoic acid in DCM.
Phase 3: Internal Validation 6. Checkpoint (SEC/GPC): Analyze the purified polymer via Size Exclusion Chromatography. A unimodal peak with Đ < 1.15 validates the absence of back-biting (transesterification). 7. Checkpoint ( 13 C NMR): The spectrum must exhibit a characteristic thiocarbonyl (C=S) resonance at ~215 ppm, proving the selective formation of polythionoester without S/O isomerization.
Protocol C: Triggered Depolymerization and Monomer Recovery
Objective: Validate the closed-loop recyclability of the synthesized PTNE.
Phase 1: Execution & Causality
-
Dissolve 500 mg of the PTNE (from Protocol B) in 5.0 mL of bulk tetrahydro-2H-pyran-2-thione (acting as a solvent/seed) or high-boiling solvent (e.g., diphenyl ether).
-
Add 2 mol% of DBU catalyst. Heat the mixture to 100°C under a dynamic vacuum (0.1 mbar) equipped with a short-path distillation head. Causality: The thermodynamic ceiling temperature ( Tc ) of the polymer is easily breached under these conditions. The base catalyzes the unzipping of the polymer chain from the hydroxyl chain-end. The vacuum continuously removes the volatile monomer, driving the equilibrium entirely toward depolymerization [5].
Phase 2: Internal Validation 3. Checkpoint (Yield & Purity): Collect the distillate. The recovery yield should exceed 95%. Analyze the distillate via 1 H NMR; the spectrum must perfectly match pristine tetrahydro-2H-pyran-2-thione, validating true closed-loop chemical recycling.
References
-
Degradable polymers from thionolactone radical ring-opening copolymerization. Digitell / ANR HolyGrail Project. Available at:[Link] [1]
-
Introducing Polymer-to-Polymer Transformation into Multipath Closed-Loop Chemical Recycling by the Ring-Opening Polymerization of Thionolactone for Enhanced Versatility. CCS Chemistry, 2024. Available at:[Link] [2]
- Ring-opening polymerizations using a flow reactor.US Patent 11286341B2, 2020.
-
Radical ring-opening polymerization of sustainably-derived thionoisochromanone. Chemical Science, 2021. Available at:[Link] [4]
-
Crystallization/Precipitation Driven Nonequilibrium Ring-Opening Polymerization of Thiovalerolactone Toward Closed-Loop Recyclable Polythioester with Excellent Barrier Properties. Angewandte Chemie International Edition, 2025. Available at:[Link] [5]
Application Note: A Comprehensive Guide to the Thionation of Tetrahydro-2H-pyran-2-one
Introduction: The Significance of Thiolactones in Modern Chemistry
The conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S), a transformation known as thionation, is a cornerstone of organosulfur chemistry. This reaction opens the door to a vast array of compounds with unique properties and applications.[1] Thiolactones, the sulfur analogs of lactones, are particularly valuable structural motifs. The substitution of the endocyclic oxygen atom of a lactone with sulfur profoundly alters the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities. These changes are of paramount interest in medicinal chemistry and drug development, where thio-analogs of bioactive molecules often exhibit enhanced metabolic stability, improved target binding affinity, or novel pharmacological profiles.[1][2]
Tetrahydro-2H-pyran-2-thione, the thionated derivative of tetrahydro-2H-pyran-2-one (also known as δ-valerolactone), serves as a crucial building block for more complex sulfur-containing heterocycles and natural product derivatives.[2][3] This guide provides an in-depth exploration of the experimental procedure for this specific transformation, focusing on the mechanism, practical execution, safety considerations, and troubleshooting. We will primarily detail the use of Lawesson's Reagent, the most ubiquitous thionating agent, while also discussing potent alternatives for this specific substrate.
The "Why": Understanding the Thionation Mechanism
The efficacy of thionation reactions hinges on the choice of the sulfur-transfer agent. While several reagents exist, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, universally known as Lawesson's Reagent (LR), is favored for its relatively mild conditions and broad substrate scope.[1][4][5][6]
The accepted mechanism for thionation with Lawesson's Reagent is not a simple atom swap but a sophisticated, multi-step process:
-
Dissociation: In solution, particularly at elevated temperatures, the dimeric Lawesson's Reagent (LR) exists in equilibrium with a highly reactive monomeric dithiophosphine ylide.[1][6][7] This monomer is the active species in the thionation reaction.
-
[2+2] Cycloaddition: The electron-rich carbonyl oxygen of the lactone attacks one of the phosphorus atoms of the reactive ylide, while the carbonyl carbon is attacked by the sulfur atom. This concerted step forms a four-membered ring intermediate known as an oxathiaphosphetane.[1][8]
-
Cycloreversion: The oxathiaphosphetane intermediate is unstable and rapidly collapses. This cycloreversion is analogous to the final step of the Wittig reaction. The driving force is the formation of a very strong and thermodynamically stable phosphorus-oxygen (P=O) double bond in the byproduct, which leads to the desired thiocarbonyl compound.[4][6][7]
This mechanistic understanding is crucial as it dictates the necessary reaction conditions, such as the need for anhydrous solvents and elevated temperatures to promote the initial dissociation of LR.
Caption: Figure 1: Reaction mechanism of Lawesson's Reagent.
Experimental Protocol: Thionation using Lawesson's Reagent
This protocol provides a detailed procedure for the thionation of tetrahydro-2H-pyran-2-one on a research scale.
3.1. Materials and Reagents
| Reagent/Material | Formula | CAS No. | M.W. | Typical Amount (for 10 mmol scale) | Notes |
| Tetrahydro-2H-pyran-2-one | C₅H₈O₂ | 542-28-9 | 100.12 g/mol | 1.00 g (10.0 mmol, 1.0 eq) | Ensure substrate is dry. |
| Lawesson's Reagent (LR) | C₁₄H₁₄O₂P₂S₄ | 19172-47-5 | 404.47 g/mol | 2.22 g (5.5 mmol, 0.55 eq) | Slight yellow powder. Handle with care.[9] |
| Anhydrous Toluene | C₇H₈ | 108-88-3 | 92.14 g/mol | 40-50 mL | Use a dry, high-boiling solvent. Xylene can also be used.[1][10] |
| Silica Gel | SiO₂ | 7631-86-9 | - | As needed | For column chromatography (230-400 mesh). |
| TLC Plates | - | - | - | As needed | Silica-coated aluminum or glass. |
| Eluent for Chromatography | - | - | - | As needed | e.g., Hexanes/Ethyl Acetate mixtures. |
3.2. Equipment
-
Round-bottom flask (100 mL, two-necked)
-
Reflux condenser with a gas inlet/outlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon) with a bubbler system
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Chromatography column
3.3. Step-by-Step Procedure
Caption: Figure 2: General workflow for the thionation of a lactone.
-
Preparation: Assemble and flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a steady stream of inert gas (Nitrogen or Argon).
-
Charging the Flask: To the flask, add tetrahydro-2H-pyran-2-one (1.00 g, 10.0 mmol). Add anhydrous toluene (40 mL) via syringe to dissolve the lactone.
-
Reagent Addition: In a single portion, add Lawesson's Reagent (2.22 g, 5.5 mmol). Causality Note: Adding LR in one portion is standard for this scale; for larger scales, portion-wise addition may be used to control any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) with vigorous stirring. The mixture will typically turn yellow and may become heterogeneous as phosphorus byproducts form.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, spot them on a TLC plate, and elute with a suitable solvent system (e.g., 9:1 Hexanes/Ethyl Acetate). Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The starting material (lactone) should be consumed over time, and a new, typically less polar, spot corresponding to the thiolactone should appear. Reactions can take from 2 to 24 hours.[7]
-
Workup: Once the reaction is complete (as judged by TLC), remove the heat source and allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue contains the desired product and phosphorus-containing byproducts. Direct purification by flash column chromatography on silica gel is the most effective method.
-
Adsorb the crude residue onto a small amount of silica gel.
-
Load the silica onto a pre-packed column.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield tetrahydro-2H-pyran-2-thione as a solid or oil.
-
An Important Alternative: The P₄S₁₀/HMDO Reagent System
For certain substrates, including δ-valerolactone, Lawesson's Reagent can sometimes give moderate or variable yields.[10][11] An effective alternative is the combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO). This system, sometimes called Curphey's reagent, often provides superior yields for the thionation of less reactive esters and lactones.[10][11][12]
Key Advantages:
-
Higher Yields: For δ-valerolactone, isolated yields of 65% have been reported with P₄S₁₀/HMDO, potentially outperforming LR.[11]
-
Easier Workup: The reagent-derived byproducts can often be removed by a simple hydrolytic workup or filtration through a silica gel plug, which can be more straightforward than the chromatographic separation required for LR byproducts.[11][12]
The procedure is similar, typically involving refluxing the lactone with P₄S₁₀ (approx. 0.25-0.33 eq) and HMDO (approx. 1.7 eq) in a high-boiling solvent like xylene.[10][11]
Safety and Handling: A Critical Overview
Lawesson's Reagent and P₄S₁₀ are hazardous chemicals and must be handled with extreme caution.
-
Toxicity and Reactivity: Lawesson's Reagent is harmful if inhaled, swallowed, or in contact with skin.[13][14] Crucially, it reacts with water or moisture to liberate toxic and extremely flammable hydrogen sulfide (H₂S) gas, which has the characteristic smell of rotten eggs.[13][15]
-
Handling: Always handle Lawesson's Reagent in a well-ventilated chemical fume hood.[13][14][15] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[13][15]
-
Storage: Store LR in a tightly closed container in a cool, dry place under an inert atmosphere.[9][14] It is moisture-sensitive.[9][14]
-
Spills: In case of a spill, do not use water.[14] Sweep up the solid material, avoiding dust generation, and place it in a dry, sealed container for disposal.[13]
-
Quenching & Disposal: Unused reagent and reaction residues should be quenched carefully. A common method is the slow, cautious addition of the material to a stirred solution of sodium hypochlorite (bleach) to oxidize the reactive sulfur and phosphorus species. This must be done in a fume hood. Dispose of all chemical waste according to institutional guidelines.
Troubleshooting and Best Practices
| Problem | Possible Cause | Solution |
| No reaction or very slow reaction | Insufficient temperature. | Ensure the reaction is at a full, vigorous reflux. Consider switching to a higher-boiling solvent like xylene. |
| Wet reagents or solvent. | Use freshly dried solvents and ensure the substrate is anhydrous. Handle LR under inert gas to prevent decomposition. | |
| Low yield of desired product | Incomplete reaction. | Increase reaction time and continue to monitor by TLC. |
| Product degradation. | Some thiolactones can be unstable to prolonged heating. Monitor the reaction and stop it as soon as the starting material is consumed. | |
| Difficulty in purification. | Phosphorus byproducts can co-elute with the product. Try different eluent systems or adsorb the crude material onto a scavenger resin before chromatography. | |
| Formation of multiple byproducts | Reaction temperature too high or prolonged. | Reduce reaction time or temperature if possible. The P₄S₁₀/HMDO system might offer a cleaner reaction profile.[11] |
References
-
Material Safety Data Sheet - Lawesson's Reagent, 99%. Cole-Parmer. [Link]
-
Lawesson's Reagent Safety Data Sheets(SDS). lookchem. [Link]
-
LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry. [Link]
-
Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Thesis. [Link]
-
Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]
-
LAWESSON'S REAGENT Safety Data Sheet. Sdfine. [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. ResearchGate. [Link]
-
Wirth, T., & Fröhlich, R. (2001). Synthesis and Analysis of Thio-, Thiono-, and Dithio-Derivatives of Whiskey Lactone. Journal of Agricultural and Food Chemistry. [Link]
-
O'Hagan, D., et al. (2019). A Sequential Acyl Thiol–Ene and Thiolactonization Approach for the Synthesis of δ-Thiolactones. Organic Letters. [Link]
-
Solvent-Free Thionation of γ-Lactones under Microwave Irradiation. Request PDF on ResearchGate. [Link]
-
Kurenkova, D., et al. (2024). Synthesis of new O-, S-containing polyheteroatomic systems based on 3-substituted pyran-2-ones with Lawesson's reagent. Sciforum. [Link]
-
Kurenkova, D., et al. (2024). Synthesis of New O- and S-Containing Polyheteroatomic Systems Based on 3-Substituted Pyran-2-Ones with Lawesson's Reagent. MDPI. [Link]
-
Bjelaković, M., et al. (2010). Thionation of Some α,β-Unsaturated Steroidal Ketones. Molecules. [Link]
-
Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. National Center for Biotechnology Information. [Link]
-
Bjelaković, M., et al. (2010). Thionation of Some α,β-Unsaturated Steroidal Ketones. Semantic Scholar. [Link]
-
Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. National Center for Biotechnology Information. [Link]
-
Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry. [Link]
-
Indium-Catalyzed Direct Conversion of Lactones into Thiolactones Using a Disilathiane as a Sulfur Source. MDPI. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Lawesson's Reagent [organic-chemistry.org]
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- 14. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]
- 15. lookchem.com [lookchem.com]
Application Note: Advanced Copolymerization Strategies for Degradable Poly(ester-co-thioester)s Using Lactones and Tetrahydro-2H-pyran-2-thione
Introduction
The development of biodegradable polymers is a cornerstone of modern biomaterials science and advanced drug delivery systems.[1] Aliphatic polyesters, derived from the ring-opening polymerization (ROP) of lactones, are widely utilized due to their biocompatibility and tunable degradation profiles. However, incorporating selectively cleavable linkages into the polymer backbone can provide enhanced control over degradation kinetics and response to specific biological triggers. Polythioesters, in particular, have garnered significant interest as their thioester bonds are susceptible to cleavage via aminolysis or thiolysis under physiologically relevant conditions, offering a pathway for triggered drug release.[2][3][4]
This application note provides a comprehensive guide to the synthesis of copolymers containing both ester and thioester linkages through the copolymerization of common lactones (e.g., ε-caprolactone) and a thionolactone, tetrahydro-2H-pyran-2-thione (THPT). We will explore the mechanistic underpinnings of organocatalyzed ring-opening polymerization, present detailed, field-proven protocols for synthesizing these advanced materials, and discuss their characterization and potential applications in drug development.
Mechanistic Insights: The Organocatalytic Approach
The copolymerization of lactones and thionolactones is most effectively achieved through organocatalytic ring-opening polymerization (ROP). This method avoids the use of metal catalysts, which can be difficult to remove and may pose toxicity concerns for biomedical applications.[1][5] The mechanism typically relies on a dual activation strategy involving a hydrogen-bond-donating catalyst, such as a (thio)urea, and a nucleophilic base co-catalyst.[6][7][8]
The Causality Behind the Catalytic Choice:
-
Hydrogen-Bond Donor (e.g., Thiourea): The catalyst activates the monomer (lactone or thionolactone) by forming hydrogen bonds with the carbonyl (or thiocarbonyl) group. This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Base (e.g., DBU, TBD): The base deprotonates the initiator (typically an alcohol), generating a more potent alkoxide nucleophile that initiates the polymerization. The base also activates the propagating polymer chain end throughout the reaction.
-
Living Characteristics: This cooperative catalysis enables a controlled, living polymerization, which is crucial for synthesizing well-defined copolymers with predictable molecular weights and narrow dispersities (Đ).[5][6] It also allows for the synthesis of complex architectures like block copolymers through sequential monomer addition.
The diagram below illustrates the general mechanism for this copolymerization.
Caption: General mechanism of dual activation organocatalytic ROP.
Experimental Protocols
2.1. Materials and Reagents Purity
The success of ROP is highly contingent on the purity of the reagents and the exclusion of water, which can act as a competing initiator and lead to poor control over molecular weight.
-
Monomers: ε-Caprolactone (ε-CL) should be distilled from CaH₂ under reduced pressure. Tetrahydro-2H-pyran-2-thione (THPT) can be synthesized from δ-valerolactone via thionation (e.g., using Lawesson's reagent) and purified by column chromatography or recrystallization.[9] All monomers must be stored in a glovebox or desiccator over a drying agent.
-
Initiator: Benzyl alcohol (BnOH) should be distilled from CaH₂ and stored over molecular sieves inside a glovebox.
-
Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea catalysts should be of high purity and stored in a glovebox.
-
Solvents: Toluene or dichloromethane (DCM) should be dried using a solvent purification system or by distillation over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for toluene).
2.2. Protocol: Synthesis of a Random Copolymer of ε-CL and THPT
This protocol details the synthesis of a random copolymer with a target molecular weight of 10 kDa.
Workflow Overview
Caption: Standard workflow for organocatalyzed copolymerization.
Step-by-Step Methodology:
-
Glovebox Preparation: All glassware (scintillation vials, syringes, needles) must be oven-dried at 120 °C overnight and cooled under vacuum before being transferred into an inert atmosphere glovebox.
-
Stock Solution Preparation:
-
Prepare a stock solution of the initiator, benzyl alcohol (BnOH), in dry toluene (e.g., 50 mg/mL).
-
Prepare a stock solution of the catalyst, DBU, in dry toluene (e.g., 50 mg/mL).
-
-
Reaction Setup:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, add ε-caprolactone (0.70 g, 6.13 mmol) and tetrahydro-2H-pyran-2-thione (0.30 g, 2.30 mmol). This gives a 70:30 weight ratio.
-
Add dry toluene (5 mL) to achieve a monomer concentration of approximately 2 M. Stir until all monomers are dissolved.
-
Rationale: Conducting the polymerization in solution helps to manage viscosity and ensure efficient mixing, leading to a more uniform copolymer.
-
-
Initiation and Catalysis:
-
Calculate the required amount of initiator for a target degree of polymerization (DP). For a target Mn of 10 kDa and a total monomer weight of 1.0 g, the total moles of monomer are ~8.43 mmol. Target moles of initiator = (1.0 g / 10,000 g/mol ) = 0.1 mmol.
-
Add the calculated volume of the BnOH stock solution to the monomer solution.
-
Add DBU (e.g., 1 mol% relative to monomer, ~0.084 mmol) and a thiourea co-catalyst (e.g., 1 mol%) to the vial.
-
Rationale: The monomer-to-initiator ratio ([M]/[I]) is the primary determinant of the final molecular weight. The catalyst loading affects the rate of polymerization; 1-2 mol% is typically sufficient for a reasonable reaction time without compromising control.
-
-
Polymerization:
-
Seal the vial tightly and stir the reaction mixture at room temperature (or a specified temperature, e.g., 35 °C).
-
Monitor the reaction progress by taking small aliquots at timed intervals and analyzing the monomer conversion via ¹H NMR spectroscopy. Look for the disappearance of characteristic monomer peaks.
-
-
Quenching and Purification:
-
Once the desired conversion is reached (typically >90%), quench the reaction by adding a few drops of benzoic acid solution in toluene to neutralize the DBU catalyst.
-
Precipitate the polymer by slowly adding the reaction mixture dropwise into a beaker of cold methanol (approx. 10 times the volume of the reaction solvent) with vigorous stirring. The copolymer will precipitate as a white or pale yellow solid.
-
Rationale: Precipitation is a crucial step to remove unreacted monomers, catalyst residues, and the initiator, yielding a pure polymer. Cold methanol is a non-solvent for the polymer but a good solvent for the impurities.
-
-
Drying:
-
Decant the methanol and redissolve the polymer in a minimal amount of DCM, then re-precipitate into cold methanol to enhance purity.
-
Collect the purified polymer by filtration or centrifugation and dry it under vacuum at 40 °C until a constant weight is achieved.
-
Expected Results and Data Presentation
The described protocol should yield copolymers with predictable molecular weights and narrow dispersities. The properties can be tuned by altering the monomer feed ratio and reaction conditions.
Table 1: Representative Copolymerization Data
| Entry | ε-CL:THPT (w/w) | [M]/[I] | Catalyst (mol%) | Time (h) | Conv. (%) | Mₙ (kDa, GPC) | Đ (Mₙ/Mₙ) |
|---|---|---|---|---|---|---|---|
| 1 | 90:10 | 100:1 | DBU/Thiourea (1) | 4 | >95 | 10.2 | 1.15 |
| 2 | 70:30 | 100:1 | DBU/Thiourea (1) | 6 | >92 | 9.8 | 1.18 |
| 3 | 50:50 | 100:1 | DBU/Thiourea (1) | 8 | >90 | 9.5 | 1.21 |
| 4 | 70:30 | 200:1 | DBU/Thiourea (1) | 8 | >93 | 18.5 | 1.25 |
Data are representative and synthesized from typical results reported in the literature.[6][7][8]
Application in Drug Delivery: Triggered Degradation
The primary advantage of incorporating thioester linkages is their selective degradability in the presence of biological thiols like glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular environment.[3][10] This differential provides a mechanism for intracellular drug release.
Amphiphilic block copolymers containing a hydrophobic poly(ester-co-thioester) block can self-assemble into micelles in aqueous solution, encapsulating hydrophobic drugs within their core. Upon entering a cell, the high GSH concentration triggers the cleavage of the thioester bonds, leading to the disassembly of the micelle and the release of the drug payload.
Caption: Triggered drug release via intracellular thioester cleavage.
This targeted degradation mechanism makes these copolymers highly promising candidates for advanced cancer therapies and other applications requiring site-specific drug delivery.[2][10]
Conclusion
The organocatalyzed copolymerization of lactones and tetrahydro-2H-pyran-2-thione offers a robust and versatile platform for synthesizing well-defined, degradable poly(ester-co-thioester)s. By following the detailed protocols and understanding the underlying chemical principles outlined in this note, researchers can effectively produce advanced biomaterials with precisely tunable properties. The selective cleavability of the thioester backbone positions these copolymers as exceptional candidates for the development of next-generation drug delivery vehicles and other sophisticated biomedical applications.
References
-
Kim, H., Olsson, J. V., Hedrick, J. L., & Waymouth, R. M. (2012). Facile Synthesis of Functionalized Lactones and Organocatalytic Ring-Opening Polymerization. ACS Macro Letters, 1(7), 845–847. [Link]
-
De, S., Grala, A., et al. (2021). The successful impossible radical ring-opening copolymerization of thionolactones and methacrylates via an auxiliary third comonomer. ResearchGate. [Link]
-
Gao, C., Grala, A., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 2216–2227. [Link]
-
Gao, C., Grala, A., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. ACS Publications. [Link]
-
Gao, C., Grala, A., et al. (2023). Development of thionolactone monomers for radical ring-opening polymerization: Linear, block, bottlebrush, and crosslinked network copolymers with cleavable backbone thioesters. American Chemical Society. [Link]
-
Pahadi, N., et al. (2018). General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks. ACS Macro Letters. [Link]
-
Bińczak, J., Dziuba, K., & Chrobok, A. (2021). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Materials, 14(11), 2881. [Link]
-
Kalana, U. L. D. I., Datta, P. P., et al. (2021). Organocatalytic Ring-opening Polymerization of Thionolactones. University of Rhode Island. [Link]
-
Kalana, U. L. D. I. (2021). SYNTHESIS OF NOVEL POLYMER MATERIALS VIA ORGANOCATALYTIC RING-OPENING POLYMERIZATION (ROP) OF CYCLIC LACTONES. DigitalCommons@URI. [Link]
-
Thomas, A., & Lecomte, P. (2022). Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers. Macromolecular Rapid Communications. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of polythioesters. [Link]
-
Kalana, U. L. D. I., et al. (2021). Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better. Polymer Chemistry, 12(5), 697-701. [Link]
-
Kalana, U. L. D. I., et al. (2021). Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better. ResearchGate. [Link]
Sources
- 1. Sci-Hub. Recent Developments in Lactone Monomers and Polymer Synthesis and Application / Materials, 2021 [sci-hub.box]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. "SYNTHESIS OF NOVEL POLYMER MATERIALS VIA ORGANOCATALYTIC RING-OPENING " by Urala Liyanage Don Inush Kalana [digitalcommons.uri.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Development of thionolactone monomers for radical ring-opening polymerization: Linear, block, bottlebrush, and crosslinked network copolymers with cleavable backbone thioesters - American Chemical Society [acs.digitellinc.com]
in situ FTIR monitoring of tetrahydro-2H-pyran-2-thione polymerization
Application Note: In Situ FTIR Monitoring of Tetrahydro-2H-pyran-2-thione Polymerization Unraveling Organocatalytic vs. Radical Ring-Opening Pathways in Real-Time
Executive Summary
The synthesis of degradable polymers via the ring-opening polymerization (ROP) of thionolactones has emerged as a transformative approach in sustainable materials science. Tetrahydro-2H-pyran-2-thione, commonly known as δ -thionovalerolactone ( δ -tVL), is a highly versatile 6-membered cyclic monomer. Depending on the catalytic or initiating system employed, δ -tVL can undergo divergent polymerization pathways, yielding entirely different polymer backbones.
Monitoring these reactions offline (e.g., via NMR or SEC) introduces sampling artifacts, quenches living polymerizations, and obscures transient kinetic events. This application note details the use of in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to continuously monitor δ -tVL polymerization. By tracking highly specific vibrational modes, researchers can differentiate between organocatalytic and radical pathways in real-time, enabling precise calculation of conversion rates and mechanistic fidelity.
Mechanistic Background & Pathway Divergence
The structural fate of δ -tVL depends entirely on the chosen polymerization mechanism. Understanding this divergence is critical, as it dictates the functional groups available for spectroscopic tracking.
-
Pathway A: Organocatalytic ROP (Living Polymerization) When subjected to H-bond mediated organocatalysts (e.g., DBU and thiourea), the polymerization proceeds via a living ROP mechanism. Crucially, this pathway facilitates the retention of the S/O substitution, leaving the C=S bond intact to form poly(thionovalerolactone)[1].
-
Pathway B: Radical Ring-Opening Copolymerization (rROcoP) Under free-radical conditions (e.g., using AIBN), thionolactones act as radical acceptors. Upon radical addition, the intermediate isomerizes via ring-opening, converting the C=S double bond into a thioester C=O moiety within the polymer backbone[2]. The efficiency of this ring-opening versus ring-retaining propagation is highly dependent on ring size, with 6-membered rings like δ -tVL exhibiting distinct reactivity profiles when copolymerized with vinyl monomers like vinyl pivalate[3].
Figure 1: Divergent polymerization pathways of tetrahydro-2H-pyran-2-thione (δ-tVL).
Analytical Strategy: The Case for In Situ FTIR
Causality of the Analytical Choice: Why use in situ FTIR? The isomerization of the thionolactone radical intermediate dictates the final polymer backbone. Because the C=S stretch and the thioester C=O stretch occupy entirely different regions of the infrared spectrum, FTIR provides a direct, unambiguous quantification of ring-opening efficiency without the need for reaction quenching. Furthermore, continuous data acquisition (e.g., 1 spectrum every 15 seconds) provides the high-density data required to accurately extract propagation rate constants ( kp ).
Quantitative Data: Spectroscopic Band Assignments & Kinetic Markers
| Chemical Species | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Kinetic Significance |
| δ -tVL (Monomer) | Cyclic Thionolactone | ν (C=S) | ~1120 | Primary monomer depletion tracking |
| δ -tVL (Monomer) | Cyclic Ether | ν (C-O) | ~1050 | Secondary monomer tracking |
| Poly(thionovalerolactone) | Linear Thionoester | ν (C=S) | ~1180 | Product formation (Organocatalytic ROP) |
| Poly(thioester) | Thioester Carbonyl | ν (C=O) | ~1670 | Product formation (Radical ROP) |
Typical Kinetic Parameters by Pathway
| Polymerization Pathway | Catalyst / Initiator | Typical Temp (°C) | Target Conversion Time | Primary FTIR Tracking Band |
| Organocatalytic ROP | DBU / Thiourea | 25 | 2 - 4 hours | 1180 cm⁻¹ (C=S appearance) |
| Radical ROP (rROcoP) | AIBN / V-88 | 60 - 100 | 12 - 24 hours | 1670 cm⁻¹ (C=O appearance) |
Experimental Protocols
The following self-validating protocols are designed for use with an in situ ATR-FTIR probe (e.g., Mettler Toledo ReactIR™) inserted directly into a sealed, inert-atmosphere reaction vessel.
Figure 2: Standard operating procedure for in situ FTIR kinetic monitoring.
Protocol A: Organocatalytic ROP of δ -tVL
Objective: Monitor the living polymerization of δ -tVL while retaining the C=S functional group.
-
System Preparation: Purge a 50 mL multi-neck flask equipped with a magnetic stirrer and the ATR-FTIR probe with dry N₂ for 30 minutes.
-
Solvent Background: Add 10 mL of anhydrous dichloromethane (DCM). Set the FTIR to collect a spectrum every 30 seconds (resolution: 4 cm⁻¹). Collect a solvent background spectrum.
-
Monomer Addition: Inject δ -tVL (1.0 M final concentration) and benzyl alcohol initiator (0.01 M).
-
Self-Validation Check: Monitor the monomer ν (C=S) band at ~1120 cm⁻¹ for 10 minutes. Causality: The variance in absorbance must be < 0.1%. A drifting baseline indicates incomplete thermal equilibration or solvent evaporation, which will artificially skew kinetic calculations. Do not proceed until the baseline is flat.
-
Initiation: Inject the organocatalyst mixture (e.g., DBU and 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea) to trigger the reaction ( t=0 ).
-
Monitoring: Track the depletion of the 1120 cm⁻¹ band and the concurrent growth of the linear poly(thionovalerolactone) ν (C=S) band at ~1180 cm⁻¹. Stop the reaction via the addition of benzoic acid once the 1180 cm⁻¹ band plateaus.
Protocol B: Radical Ring-Opening Copolymerization (rROcoP)
Objective: Monitor the isomerization of δ -tVL to a thioester during radical copolymerization.
-
System Preparation: Insert the ATR-FTIR probe into a pressure-rated reactor. Purge with argon.
-
Reagent Loading: Add δ -tVL, a comonomer such as vinyl pivalate (VPi), and anhydrous toluene.
-
Thermal Equilibration: Heat the reactor to 80 °C. Collect the high-temperature solvent/monomer background. Causality: FTIR spectra are highly temperature-dependent. Collecting the background at the target reaction temperature prevents thermal baseline shifts from masking the emergence of product peaks.
-
Initiation: Inject a degassed solution of AIBN (azobisisobutyronitrile) to initiate the radical process ( t=0 ).
-
Monitoring: Track the emergence of the strong thioester ν (C=O) band at ~1670 cm⁻¹. The rate of appearance of this band directly correlates to the rate of ring-opening isomerization[4].
Data Analysis & Kinetic Modeling
To extract meaningful kinetic data from the FTIR profiles, apply the following analytical steps:
-
Peak Integration: Utilize a two-point baseline integration method for the targeted peaks (e.g., integrating the area under the curve from 1650 to 1690 cm⁻¹ for the thioester C=O).
-
Conversion Calculation: Calculate fractional conversion ( x ) at any time t using the formula:
x(t)=A∞−A0At−A0(Where A is the absorbance of the product band).
-
Kinetic Plotting: For living organocatalytic ROP (Protocol A), plot ln([M]0/[M]t) versus time. A strictly linear relationship validates first-order kinetics with respect to the monomer, confirming the absence of chain termination events.
References
-
Kiesewetter, M. K., et al. (2020).. Polymer Chemistry.
-
Destarac, M., et al. (2023).. Polymer Chemistry.
-
Satoh, K., et al. (2023).. Journal of the American Chemical Society.
-
Xiong, W., et al. (2024).. ACS Macro Letters.
-
Gutekunst, W. R., et al. (2022). . Nature Communications.
Sources
purification methods for synthesized crude tetrahydro-2H-pyran-2-thione
Technical Support & Troubleshooting Guide: Synthesis and Purification of Tetrahydro-2H-pyran-2-thione
Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of thionolactones. Tetrahydro-2H-pyran-2-thione (also known as δ-valerothiolactone, CAS: 72037-37-7) is a highly valuable cyclic monomer utilized in ring-opening polymerizations (ROP) and radical ring-opening polymerizations (rROP) to engineer degradable polythioesters and introduce cleavable bonds into polymer backbones[1],[2].
However, its synthesis—typically via the thionation of δ-valerolactone using Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P4S10)—yields a crude matrix heavily contaminated with phosphorus byproducts. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.
Part 1: Troubleshooting & FAQs
Q1: My crude product has a strong, foul odor, and my isolated yield decreases rapidly if left on the bench. What is happening? A1: You are observing the effects of rapid hydrolysis. While the C=S bond is less polarized than a C=O bond, it is highly susceptible to nucleophilic attack by atmospheric moisture. Water attacks the thiocarbonyl carbon, driving an equilibrium that reverts the compound back to δ-valerolactone and releases hydrogen sulfide (H₂S) gas—the source of the foul odor. Causality & Solution: To prevent degradation, all purification steps must be conducted rapidly. Once purified, the liquid must be immediately sparged with inert gas (Argon or N₂) and stored at -20 °C.
Q2: I am using Lawesson's Reagent (LR). Flash chromatography is failing to separate my product from the byproducts. How do I fix this? A2: The issue lies in your solvent system's polarity. The mechanism of LR involves the formation of a reactive dithiophosphine ylide that forms a thiaoxaphosphetane intermediate with the lactone. This intermediate undergoes cycloreversion to yield the thionolactone and a phosphine oxide/sulfide byproduct[3]. These phosphorus byproducts are highly polar, whereas your target thionolactone is relatively non-polar. Causality & Solution: If your solvent is too polar, both species co-elute. Switch to a strictly non-polar gradient (e.g., 100% Petroleum Ether transitioning to 9:1 Petroleum Ether/Dichloromethane). The thionolactone will elute rapidly, leaving the polar P=O/P=S byproducts anchored to the baseline.
Q3: My thionation using P₄S₁₀ is sluggish, requires high heat, and yields a tarry crude. Is there a better way? A3: Yes. Bare P₄S₁₀ is polymeric and poorly soluble in organic solvents. By adding Hexamethyldisiloxane (HMDO) as a co-reagent, HMDO acts as an oxygen acceptor and chemically breaks down the P₄S₁₀ polymer into highly reactive monomeric species[4]. Causality & Solution: This drastically reduces reaction time, lowers the required temperature, and produces a much cleaner crude profile, making downstream vacuum distillation viable without fouling your distillation apparatus.
Part 2: Standard Operating Procedures (SOPs)
SOP 1: Optimized Synthesis via P₄S₁₀/HMDO (Scalable Method)
This protocol utilizes HMDO to optimize the thionation of δ-valerolactone, providing a cleaner crude matrix for easier purification.
-
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve δ-valerolactone (50 mmol) in anhydrous acetonitrile (50 mL).
-
Reagent Addition: Add P₄S₁₀ (12.5 mmol) and HMDO (83 mmol). Note: HMDO is used in excess to ensure the complete breakdown of the P₄S₁₀ polymer.
-
Reaction: Reflux the mixture for 45 minutes under Argon.
-
Self-Validation Check: The successful breakdown of P₄S₁₀ by HMDO is visually confirmed when the initial opaque suspension transitions into a clear, homogeneous yellow/orange solution. If the solution remains cloudy after 30 minutes, your P₄S₁₀ may be wet/degraded, and the reaction will stall.
-
-
Quench: Cool to room temperature and quench carefully with saturated aqueous NaHCO₃ to neutralize acidic phosphorus species.
-
Extraction: Extract with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
SOP 2: Purification via Vacuum Distillation (For >5g Scale)
Because tetrahydro-2H-pyran-2-thione is a liquid at room temperature, vacuum distillation is the most efficient purification method for scaled-up syntheses.
-
Setup: Transfer the concentrated crude oil to a short-path distillation apparatus equipped with a Vigreux column.
-
Distillation: Apply high vacuum. Tetrahydro-2H-pyran-2-thione distills as a pale yellow liquid at 86–87 °C at 0.4 Torr [4].
-
Fractionation:
-
Self-Validation Check: Monitor the vapor temperature carefully. Discard the first 5% of the distillate (the forerun). This step is critical as it removes unreacted HMDO and volatile siloxane byproducts. The main fraction should run at a perfectly stable temperature.
-
SOP 3: Purification via Flash Chromatography (For <5g Scale)
-
Column Preparation: Pack a silica gel column using 100% Hexane or Petroleum Ether.
-
Elution: Load the crude mixture and elute using a gradient of 100% Hexane to 9:1 Hexane/Ethyl Acetate.
-
Self-Validation Check: Monitor fractions via TLC (Thin Layer Chromatography) using 9:1 Hexane/EtOAc. The thionolactone will appear as a fast-moving, UV-active spot (R_f ~ 0.7) that stains dark brown with KMnO₄. The phosphorus byproducts will remain firmly at the baseline (R_f = 0.0).
-
Part 3: Quantitative Data Summary
The choice of purification depends heavily on the scale of your synthesis. Below is a comparative breakdown of the two primary purification methods for tetrahydro-2H-pyran-2-thione.
| Purification Method | Optimal Scale | Expected Yield | Target Purity (GC/HPLC) | Key Quantitative Metric | Primary Advantage |
| Flash Chromatography | < 5 grams | 75–85% | > 98.5% | R_f ~ 0.7 (9:1 Hex/EtOAc) | High resolution of trace impurities; ideal for test batches. |
| Vacuum Distillation | > 5 grams | 65–75% | > 99.5% | bp 86–87 °C at 0.4 Torr | Solvent-free, highly scalable; removes heavy P-polymers. |
Part 4: System Workflows & Mechanisms
Logical mechanism of thionation via Lawesson's Reagent and byproduct formation.
Experimental workflow for the isolation and purification of the synthesized thionolactone.
References
-
A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis , National Center for Biotechnology Information (PMC),[Link]
-
Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane , SciSpace,[Link]
- Ring-opening polymerizations using a flow reactor (US11286341B2)
-
Development of an Efficient Thionolactone for Radical Ring-Opening Polymerization by a Combined Theoretical/Experimental Approach , Journal of the American Chemical Society (JACS),[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Tetrahydro-2H-pyran-2-thione Catalysis & Polymerization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the ring-opening polymerization (ROP) of tetrahydro-2H-pyran-2-thione (also known as δ -valerothiolactone).
Because 6-membered thionolactones possess low ring strain, their catalytic behavior is exquisitely sensitive to temperature. This guide will help you troubleshoot common structural and kinetic failures by explaining the causality behind the chemical behavior, ensuring your protocols are robust and self-validating.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I observing S/O scrambling (thioester formation) instead of a pure poly(thionolactone) backbone? A: This is a classic conflict between kinetic and thermodynamic control[1]. During the ROP of tetrahydro-2H-pyran-2-thione, the retention of the thionoester (C=S) linkage is kinetically favored. However, the rearranged thioester (C=O, with sulfur in the polymer backbone) is thermodynamically more stable.
-
The Cause: Operating at elevated temperatures (e.g., >80 °C) provides the necessary activation energy for the polymer to overcome the kinetic barrier and rearrange into the thermodynamic thioester well. Furthermore, using strong organic bases (like DBU) without an H-bond donor can nucleophilically catalyze this rearrangement[1].
-
The Solution: Lower your reaction temperature to strictly 20–25 °C and utilize a dual-catalyst system. Pairing an organic base (DBU) with an H-bond donor like a thiourea (TU) derivative stabilizes the thiocarbonyl group via hydrogen bonding, locking the polymer in its kinetic state and preventing S/O isomerization[2].
Q2: My monomer conversion plateaus at a low percentage (<50%), even after extended reaction times. How can temperature fix this? A: You are likely hitting the ceiling temperature ( Tc ) of the monomer[2]. Tetrahydro-2H-pyran-2-thione is an unstrained 6-membered ring. In such systems, the enthalpic gain of ring-opening is minimal.
-
The Cause: Polymerization results in a loss of entropy. As reaction temperature increases, the entropic penalty ( TΔS ) outweighs the modest enthalpic gain ( ΔH ), shifting the thermodynamic equilibrium heavily toward depolymerization (monomer regeneration).
-
The Solution: Do not heat the reaction to force conversion. Instead, run the polymerization at or below room temperature (20 °C) and increase your monomer concentration (e.g., 2.0 M to 3.0 M in toluene, or run in bulk) to thermodynamically favor polymer formation[1].
Q3: I am getting broad molecular weight distributions (Dispersity, Đ>1.5 ) when scaling up the reaction. Is this a thermal issue? A: Yes. Exothermic heat generation during scale-up can cause localized temperature spikes inside your reactor.
-
The Cause: Elevated temperatures exacerbate post-enchainment transesterification (chain-transfer) reactions. The active chain ends attack the polymer backbone instead of the monomer, which broadens the dispersity ( Đ ) and destroys the "living" nature of the polymerization[1].
-
The Solution: Implement active cooling (e.g., a water bath at 20 °C) during the initiator and catalyst addition phases. Ensure efficient mechanical stirring to maintain isothermal conditions throughout the reactor.
Part 2: Quantitative Data Summary
The following table summarizes the causal relationship between reaction temperature, catalyst selection, and the resulting polymer architecture. Note how elevated temperatures universally degrade the structural fidelity of the polymer.
| Reaction Temp | Catalyst System | Monomer Conc. | Conversion (%) | S/O Retention (%) | Dispersity ( Đ ) | Polymer Architecture |
| 25 °C | TU / DBU | 2.0 M | > 90% | > 99% | < 1.15 | Pure Poly(thionolactone) |
| 100 °C | DBU (alone) | 2.0 M | < 50% | < 20% | > 1.60 | Scrambled Poly(thioester) |
| 25 °C | DBU (alone) | 2.0 M | ~ 85% | ~ 80% | 1.35 | Mixed Copolymer |
| 80 °C | TU / DBU | 2.0 M | < 60% | ~ 50% | 1.45 | Mixed Copolymer |
Part 3: Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. The critical inclusion of a benzoic acid quench ensures that the kinetic state of the polymer is preserved for accurate characterization, preventing false-positive scrambling during workup[2].
Protocol: Controlled Organocatalytic ROP of Tetrahydro-2H-pyran-2-thione
Objective: Achieve >90% conversion with >99% S/O retention at 25 °C.
-
Preparation (Isothermal Control): Inside a nitrogen-filled glovebox, dissolve tetrahydro-2H-pyran-2-thione (1.0 equiv, to achieve a 2.0 M concentration) and the initiator (e.g., benzyl alcohol, 0.02 equiv for a target DP of 50) in anhydrous toluene. Place the vial in an aluminum heating/cooling block strictly maintained at 25 °C.
-
H-Bond Activation: Add the H-bond donor, 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) (0.05 equiv). Causality: The TU forms a double hydrogen bond with the monomer's C=S group, activating it for nucleophilic attack while sterically protecting it from isomerization.
-
Initiation: Add the organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 equiv). Causality: DBU deprotonates the benzyl alcohol initiator, creating a highly nucleophilic alkoxide that attacks the activated monomer.
-
Propagation: Stir the reaction isothermally at 25 °C for 24 hours. Monitor conversion via 1 H NMR aliquots.
-
Self-Validating Quench (Critical Step): Once target conversion is reached, immediately quench the reaction by adding an excess of benzoic acid (0.10 equiv). Causality: Neutralizing the DBU is mandatory. If the base remains active during solvent evaporation (which concentrates the mixture and often involves slight heat), it will catalyze post-polymerization S/O scrambling, ruining the structural integrity of your sample.
-
Purification: Precipitate the polymer dropwise into cold methanol (-20 °C), filter, and dry under high vacuum to yield pure poly(thionolactone).
Part 4: Mechanistic Visualizations
Caption: Divergent pathways of tetrahydro-2H-pyran-2-thione ROP based on thermal and catalytic control.
Caption: Systematic troubleshooting workflow for optimizing thionolactone polymerization.
Part 5: References
-
Kalana, U. L. D. I., et al. "Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better." Polymer Chemistry (2021). 2
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Kiesewetter, M. K., et al. "Controlled Organocatalytic Ring-Opening Polymerization of ε-Thionocaprolactone." Macromolecules (2016). 1
-
Hedrick, J. L., et al. "General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks." Chem (2020). 3
-
Gutekunst, W. R., et al. "Development of an Efficient Thionolactone for Radical Ring-Opening Polymerization by a Combined Theoretical/Experimental Approach." Journal of the American Chemical Society (2023).4
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Technical Support Center: Navigating Catalyst Deactivation in Complex Chemical Syntheses
Welcome to the Technical Support Center, your resource for troubleshooting and overcoming challenges in catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of chemical synthesis. Here, we delve into the persistent issue of catalyst deactivation, offering both established solutions and exploring novel approaches to maintain catalyst longevity and performance.
A significant challenge in modern catalysis is the deactivation of highly efficient but sensitive metal catalysts. This is particularly true for palladium-catalyzed cross-coupling reactions, which are a cornerstone of pharmaceutical and materials science. The presence of various functional groups in complex substrates can lead to catalyst poisoning, hindering or completely stalling these critical transformations.
This guide will provide a comprehensive overview of catalyst deactivation, with a special focus on palladium catalysts. We will explore common deactivation pathways, present structured troubleshooting guides for common experimental issues, and answer frequently asked questions. Furthermore, we will introduce an investigational approach using tetrahydro-2H-pyran-2-thione (THT) as a potential agent to mitigate certain forms of catalyst deactivation, based on fundamental chemical principles.
Part 1: Frequently Asked Questions (FAQs) about Catalyst Deactivation
This section addresses common questions regarding catalyst deactivation, providing concise answers grounded in established scientific principles.
Q1: What is catalyst deactivation?
Catalyst deactivation is the loss of a catalyst's activity and/or selectivity over time.[1] This is a significant issue in industrial and laboratory settings as it can lead to reduced reaction efficiency, lower product yields, and increased costs.[2] Deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[2]
Q2: What are the primary mechanisms of catalyst deactivation?
The three main mechanisms of catalyst deactivation are:
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Poisoning: This is a chemical deactivation where a substance, known as a poison, strongly chemisorbs to the active sites of the catalyst, rendering them inactive.[1][3] Common poisons include compounds containing sulfur, phosphorus, nitrogen, and halogens.[3]
-
Fouling: This is a physical or mechanical deactivation caused by the deposition of substances, such as carbonaceous materials (coke) or non-volatile byproducts, on the catalyst surface.[4] This physically blocks the active sites and pores of the catalyst.
-
Sintering: This is a thermal deactivation mechanism where the small, highly dispersed metal particles of a supported catalyst agglomerate into larger particles at high temperatures.[2] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.
Q3: Are all catalysts equally susceptible to deactivation?
No, the susceptibility of a catalyst to deactivation depends on several factors, including the nature of the metal, the type of support, the reaction conditions (temperature, pressure), and the purity of the reactants and solvents. For example, late transition metals like palladium are particularly sensitive to poisoning by sulfur and certain nitrogen-containing heterocycles.[3][5]
Q4: Can a deactivated catalyst be regenerated?
In some cases, yes. The possibility of regeneration depends on the mechanism of deactivation.
-
Reversible Poisoning: If the poison is weakly adsorbed, the catalyst can sometimes be regenerated by thermal treatment or by washing with a suitable solvent.[4]
-
Coke Deposition: Catalysts deactivated by coking can often be regenerated by controlled oxidation (burning off the coke) in a stream of air or a mixture of oxygen and an inert gas.
-
Irreversible Poisoning and Sintering: In cases of strong, irreversible poisoning or significant sintering, regeneration may not be feasible, and the catalyst may need to be replaced.[4]
Q5: How can I minimize catalyst deactivation in my experiments?
Minimizing catalyst deactivation starts with careful experimental design and execution. Key strategies include:
-
Use of High-Purity Reagents: Ensure that all reactants, solvents, and gases are of the highest possible purity to avoid introducing catalyst poisons.[3]
-
Optimization of Reaction Conditions: Operate at the lowest effective temperature to minimize sintering and thermal degradation.
-
Inert Atmosphere: For oxygen-sensitive catalysts like Pd(0), maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]
-
Ligand Selection: In homogeneous catalysis, the choice of ligand can significantly impact catalyst stability and resistance to deactivation.[5] Bulky, electron-rich phosphine ligands, for instance, can protect the metal center.
-
Use of Additives: In some cases, additives can be used to scavenge potential poisons or stabilize the catalyst.
Part 2: Troubleshooting Guides for Palladium-Catalyzed Reactions
This section provides a structured approach to diagnosing and resolving common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
Guide 1: Low or No Conversion
Problem: Your reaction shows little to no formation of the desired product, and starting materials are largely unconsumed.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst:
-
Diagnosis: Has the catalyst been stored properly under an inert atmosphere? Is it from a new or a previously opened bottle? Palladium catalysts, especially in their active Pd(0) state, can be sensitive to air and moisture.[3]
-
Solution: Test the catalyst with a reliable, well-established reaction to confirm its activity. If the catalyst is found to be inactive, use a fresh batch. For some pre-catalysts, an activation step may be required.
-
-
Catalyst Poisoning:
-
Diagnosis: Review all reagents for potential poisons. Are there any sulfur-containing functional groups (thiols, thioethers) or nitrogen-containing heterocycles in your substrates?[3][5] Even trace impurities in solvents or starting materials can act as poisons.
-
Solution: Purify all starting materials and solvents. If a specific functional group is suspected to be the poison, consider protecting it before the reaction.
-
-
Sub-Optimal Reaction Conditions:
-
Diagnosis: Are the temperature, solvent, base, and ligand appropriate for the specific transformation? Cross-coupling reactions are highly sensitive to these parameters.
-
Solution: Conduct a systematic optimization of the reaction conditions. Screen different ligands, bases, and solvents. A detailed guide to ligand and base selection is provided in the tables below.
-
Guide 2: Reaction Starts but Does Not Go to Completion
Problem: The reaction proceeds initially but stalls before all the starting material is consumed.
Potential Causes & Troubleshooting Steps:
-
Gradual Catalyst Deactivation:
-
Diagnosis: This is a classic sign of catalyst deactivation during the reaction. The catalyst is initially active but is slowly poisoned or degrades over time. You might observe the formation of palladium black (aggregated palladium particles).[3]
-
Solution:
-
Increase Catalyst Loading: A higher initial catalyst loading might be sufficient to drive the reaction to completion.
-
Use a More Robust Catalyst System: Switch to a more stable pre-catalyst or a ligand that offers better protection to the palladium center.
-
Portion-wise Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help to restart the stalled reaction.
-
-
-
Product Inhibition:
-
Diagnosis: The product of the reaction may be acting as an inhibitor by coordinating to the palladium catalyst more strongly than the reactants.
-
Solution: This can be a challenging problem to solve. Sometimes, changing the ligand or solvent can alter the coordination environment around the palladium and reduce product inhibition.
-
Part 3: Research Spotlight: A Proactive Approach with Tetrahydro-2H-pyran-2-thione (THT)
Disclaimer: The use of tetrahydro-2H-pyran-2-thione (THT) to overcome catalyst deactivation is an investigational approach. The following discussion is based on established principles of coordination chemistry and catalyst poisoning, but its practical application for this purpose is not yet widely documented in peer-reviewed literature.
In reactions where substrates contain functional groups that are known catalyst poisons (e.g., thiols, certain nitrogen heterocycles), a proactive strategy to protect the catalyst is highly desirable. One hypothetical approach is the use of a "sacrificial lamb" – a molecule that preferentially binds to the catalyst, protecting it from the actual poison, but in a reversible or non-detrimental way. Tetrahydro-2H-pyran-2-thione (THT) presents an interesting candidate for such a role.
Why Consider Tetrahydro-2H-pyran-2-thione (THT)?
THT is a cyclic thionolactone. The thiocarbonyl group (C=S) in THT has a "soft" sulfur atom that can coordinate to "soft" late transition metals like palladium. The key hypothesis is that THT could act as a reversible or weakly coordinating ligand, temporarily occupying the coordination sites on the palladium catalyst.
Proposed Mechanism of Action
The proposed mechanism by which THT could protect a palladium catalyst is illustrated below. This is a hypothetical pathway intended to stimulate further research.
Caption: Hypothetical mechanism of catalyst protection by THT.
In this proposed scheme, THT reversibly binds to the active Pd(0) catalyst, forming a protected complex. This reversible binding is key; it shields the catalyst from irreversible binding by a stronger poison present in the reaction mixture. When a molecule of the substrate is ready to enter the catalytic cycle, the weakly bound THT can dissociate, freeing up the active site for the oxidative addition step.
Experimental Protocol: Investigating the Effect of THT
For researchers interested in exploring this concept, the following is a general experimental protocol to test the efficacy of THT as a catalyst-protecting agent in a Suzuki-Miyaura coupling reaction with a known catalyst poison.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Aryl halide
-
Aryl boronic acid
-
A known catalyst poison (e.g., a thiol-containing substrate or additive)
-
Tetrahydro-2H-pyran-2-thione (THT)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
Control Reaction (with poison):
-
Set up a standard Suzuki-Miyaura reaction with the aryl halide, aryl boronic acid, palladium catalyst, ligand, and base.
-
Add a controlled amount of the catalyst poison.
-
Run the reaction under standard conditions and monitor the conversion over time by TLC, GC, or LC-MS.
-
-
Test Reaction (with poison and THT):
-
Set up an identical reaction to the control.
-
Before adding the catalyst, add a stoichiometric equivalent (or a slight excess) of THT relative to the poison.
-
Add the catalyst and run the reaction under the same conditions as the control.
-
Monitor the conversion over time and compare it to the control reaction.
-
-
Analysis:
-
A significant improvement in the reaction conversion in the presence of THT would suggest a protective effect.
-
Further experiments could involve varying the THT concentration to find the optimal loading.
-
Part 4: Data Presentation
To aid in experimental design, the following tables summarize key information on common catalyst poisons and recommended conditions for Suzuki-Miyaura couplings.
Table 1: Common Catalyst Poisons for Palladium and Their Effects
| Poison Class | Examples | Effect on Catalyst | Mitigation Strategy |
| Sulfur Compounds | Thiols, thioethers, disulfides | Strong, often irreversible poisoning by blocking active sites.[4] | Use of highly purified reagents; protection of thiol groups; potential use of sacrificial agents (e.g., THT - investigational). |
| Nitrogen Heterocycles | Pyridines, quinolines, oxazoles | Can act as ligands and inhibit catalytic activity by coordinating to the metal center.[5] | Use of bulky, electron-rich ligands to compete with the poison; optimization of reaction temperature. |
| Halides | Excess iodide or bromide | Can lead to the formation of stable, less reactive palladium-halide complexes.[5] | Careful control of stoichiometry; use of halide scavengers in some cases. |
| Phosphorus Compounds | Phosphines (in excess or as impurities) | Can occupy all coordination sites, preventing substrate binding. | Precise control of ligand-to-metal ratio. |
| Oxidizing Agents | Oxygen (air) | Oxidation of active Pd(0) to inactive Pd(II).[3] | Maintain a strict inert atmosphere. |
Table 2: General Starting Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Recommended Starting Point | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (0.5 - 5 mol%) | Pre-catalysts often offer better stability and reproducibility.[6][7] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos (1-2 eq. to Pd) | Ligand choice is critical and depends on the substrates. Bulky, electron-rich ligands are often effective for challenging couplings.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | The choice of base can significantly impact the reaction rate and yield.[8] |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF (often with water) | A mixture of an organic solvent and water is common.[7] |
| Temperature | 80 - 110 °C | Optimization is often required. |
Part 5: Visualizing Experimental Workflows
The following diagrams, generated using DOT language, illustrate the logical flow for troubleshooting common problems in catalytic reactions and the proposed workflow for investigating the protective effects of THT.
Caption: A general workflow for troubleshooting a failed catalytic reaction.
Caption: Experimental workflow for investigating the protective effect of THT.
References
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- Jangam, A., et al. (2021). Desulfurization techniques to avoid catalyst deactivation by sulfur species.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. BenchChem.
- BenchChem Technical Support Team. (2025). troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)oxazole. BenchChem.
- Kalana, U. L. D., et al. (2020). Organocatalytic Ring-opening Polymerization of Thionolactones. Polymer Chemistry.
- Wang, J., et al. (2022).
- Cox, M. E. (n.d.).
- Piler, M., et al. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PMC.
- Chen, Y.-C., et al. (2021). Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. MDPI.
- Fantoni, T., et al. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem.
- Mannarsamy, M., et al. (2022). Highly Active Cyclic Zinc(II)
- Mannarsamy, M., et al. (2022). Highly Active Cyclic Zinc(II)
- Contini, A., et al. (n.d.).
- ScienceLink. (2023). Poisoning to promote catalytic efficiency.
- Fantoni, T., et al. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Minakata, S., et al. (2018).
- Minakata, S., et al. (2018). Indium-Catalyzed Direct Conversion of Lactones into Thiolactones Using a Disilathiane as a Sulfur Source. Preprints.org.
- MDPI. (2025). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. MDPI.
- Xiao, W.-J., et al. (1998). Highly Regioselective Palladium-Catalyzed Thiocarbonylation of Allenes with Thiols and Carbon Monoxide. PubMed.
- MDPI. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
- Lindhardt, A. T., et al. (2014). Palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl bromides. PubMed.
- Cometto, C. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Eigenberger, G. (n.d.).
- Liu, J., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Kikelj, D., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc.
- Chemistry Stack Exchange. (2014).
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Dalton Transactions.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Valcárcel, M., et al. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. PMC.
- Lei, A., et al. (2023). Palladium-Catalyzed Thiocarbonylation of Aryl Iodides Using CO₂.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- da Silva, A. C. M., et al. (n.d.). (a) Use of a cyclic amidines as catalysts for the cycloaddition of....
- Gerlach, S., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega.
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Hashimoto, T., et al. (2018). Strategy for Catalytic Chemoselective Cross-Enolate Coupling Reaction via a Transient Homocoupling Dimer. Organic Letters.
- Castagnolo, D., et al. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC.
- Bačnik, B. K., et al. (2026). 2H-Pyran-2-ones: Structures, syntheses, transformations, applications.
- Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Ciriminna, R., et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Kumar, A., et al. (n.d.). Palladium‐Catalyzed Thio‐ and Selenocarbonylation of 2‐Iodoglycals.
- da Silva, F. C., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- MedchemExpress.com. (n.d.). Tetrahydro-2H-pyran-2-one (δ-valerolactone)
- Wang, Y., et al. (2017).
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- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). Organic & Biomolecular Chemistry.
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Technical Support Center: Optimizing Conversion Rates for Tetrahydro-2H-pyran-2-thione Ring-Opening
Welcome to the Technical Support Center for advanced polymer synthesis. This guide is designed for researchers and drug development professionals working with tetrahydro-2H-pyran-2-thione (also known as δ -valerothiolactone), a 6-membered thionolactone critical for synthesizing degradable polythioesters.
Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to resolve low conversion rates and undesired ring-retaining side reactions during ring-opening polymerization (ROP).
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my radical homopolymerization of tetrahydro-2H-pyran-2-thione stalling at <15% conversion? A: This is a fundamental thermodynamic limitation, not a procedural error. 6-membered thionolactones possess very low ring strain compared to their 7-membered counterparts. In a standard radical homopolymerization, the initiation step is highly inefficient because the thermodynamic equilibrium heavily favors the unreacted monomer[1]. Causality & Solution: To overcome this, you must introduce a kinetic driver. Implementing a "single-unit comonomer insertion" strategy using a comonomer like diethyl vinylphosphonate (DEVP) or styrene bypasses the sluggish initiation. The radical first adds to the highly reactive comonomer, which then rapidly attacks the thiocarbonyl group of the thionolactone, driving conversion rates to near-quantitative levels[1].
Q2: My NMR data shows a high degree of ring-retained (hemithioketal) structures instead of the desired ring-opened thioesters. How do I force fragmentation? A: When the propagating radical attacks the thionolactone, it forms an S,S,O -orthoester radical intermediate. This intermediate faces a kinetic bifurcation: it can either propagate directly (ring-retaining) or undergo fragmentation (ring-opening)[2]. Causality & Solution: Fragmentation is entropically favored but carries a higher activation energy barrier. If your reaction temperature is too low (e.g., 70 °C), the system lacks the thermal energy to clear this barrier, resulting in ring-retained defects. Increase your reaction temperature to 120 °C to kinetically favor ring-opening[3]. Additionally, diluting the reaction mixture (e.g., in anisole or DMF) decreases the local monomer concentration, further disfavoring bimolecular ring-retaining propagation[2].
Q3: I am using an anionic organocatalyst for ROP, but the kinetics are sluggish and dispersity ( Đ ) is broad. How can I improve this? A: Batch anionic ROP of thionolactones often suffers from mass transfer limitations and localized catalyst concentration gradients, leading to uneven reaction rates and broad dispersity. Causality & Solution: Transitioning from a batch process to a continuous flow reactor resolves this. By utilizing a thiourea anion catalyst in a microfluidic flow setup, you ensure instantaneous mixing and precise residence time control. This continuous processing significantly increases the effective chemical reaction rate and yields highly reproducible conversion metrics[4].
Part 2: Process Workflows & Logical Relationships
Mechanistic pathway of radical ring-opening polymerization showing comonomer initiation.
Continuous flow reactor setup for anionic ring-opening polymerization of thionolactones.
Part 3: Quantitative Data Analysis
The following table summarizes the causal relationship between reaction conditions and tetrahydro-2H-pyran-2-thione conversion rates, demonstrating the necessity of comonomer initiation and elevated temperatures.
| Reaction Type | Additive / Comonomer | Temp (°C) | Monomer Conc. | Conversion (%) | Predominant Mechanism |
| Radical Batch | None (Homopolymerization) | 70 | Bulk | < 15% | Sluggish Initiation / Ring-retaining |
| Radical Batch | DEVP (5 equiv) | 70 | Bulk | > 95% | Comonomer Initiation / Mixed |
| Radical Batch | Styrene (5 equiv) | 120 | Diluted (Anisole) | > 98% | Comonomer Initiation / Ring-opening |
| Anionic Flow | Thiourea Anion Catalyst | 25 | 1.0 M (THF) | > 90% | Anionic Ring-opening |
Part 4: Validated Experimental Protocols
Protocol A: High-Conversion Radical Ring-Opening Copolymerization (rROP)
This protocol utilizes comonomer initiation and thermal elevation to guarantee high conversion and structural fidelity.
Step 1: Reagent Preparation In a nitrogen-filled glovebox, prepare a solution containing tetrahydro-2H-pyran-2-thione (1.0 equiv) and styrene (0.05 equiv, acting as the comonomer initiator). Causality: The 5 mol% styrene acts as the kinetic driver to bypass the thermodynamic barrier of 6-membered ring initiation[1].
Step 2: Initiator Addition & Dilution Add VAM-111 (azo initiator, 0.5 mol%) and dilute the mixture with anhydrous anisole to achieve a 33 wt% monomer concentration. Causality: Dilution reduces the probability of bimolecular ring-retaining propagation, forcing the intermediate radical to undergo unimolecular fragmentation[2].
Step 3: Thermal Polymerization Seal the reaction vessel and heat to 120 °C for 24 hours. Causality: 120 °C provides the necessary thermal energy to overcome the high activation barrier for S,S,O -orthoester fragmentation[3].
Step 4: Self-Validating Quench & Analysis Quench the reaction by cooling to 0 °C. Self-Validation Step: Before precipitation, extract a 50 μ L aliquot for 1 H NMR analysis. You must observe the disappearance of the thiocarbonyl adjacent protons. If conversion is <50%, verify the integrity of your anhydrous anisole, as trace moisture can quench the propagating radical.
Protocol B: Continuous Flow Anionic ROP
This protocol utilizes microfluidics to eliminate mass-transfer limits in anionic ROP.
Step 1: System Priming Prime a dual-syringe continuous flow reactor system with anhydrous THF. Ensure the micromixer is calibrated for a total flow rate of 1.0 mL/min.
Step 2: Precursor Loading Load Syringe A with a 2.0 M solution of tetrahydro-2H-pyran-2-thione in THF. Load Syringe B with a 0.05 M solution of a thiourea anion organocatalyst in THF.
Step 3: Continuous Processing Initiate the flow, maintaining a 1:1 volumetric mixing ratio. Set the reactor coil length to achieve a residence time of exactly 15 minutes at room temperature (25 °C). Causality: The continuous flow environment prevents localized catalyst depletion and ensures a uniform reaction rate across the entire monomer volume[4].
Step 4: Self-Validating Output Direct the reactor output into a quenching bath containing excess benzoic acid. Self-Validation Step: Monitor the steady-state output via inline IR spectroscopy. A constant baseline in the C=S stretch region (approx. 1100 cm −1 ) confirms steady-state conversion. Fluctuations indicate a micro-blockage in the mixer.
References
- Single-Unit Comonomer Insertion Initiates Radical Polymerization of Thionolactone to Give Chemically and Thermally Degradable Polythioesters.
- Radical ring-opening polymerization of sustainably-derived thionoisochromanone.
- Development of an Efficient Thionolactone for Radical Ring-Opening Polymerization by a Combined Theoretical/Experimental Approach. Journal of the American Chemical Society.
- US11286341B2 - Ring-opening polymerizations using a flow reactor.
Sources
reducing epimerization during tetrahydro-2H-pyran-2-thione reactions
Welcome to the Technical Support Center for Advanced Organosulfur Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in carbohydrate and natural product chemistry: the loss of stereochemical integrity during the synthesis of thionolactones.
When converting chiral tetrahydro-2H-pyran-2-ones (lactones) to tetrahydro-2H-pyran-2-thiones, researchers frequently encounter severe epimerization at the C3 ( α ) position. The following guide breaks down the mechanistic causality of this issue and provides field-proven, self-validating protocols to preserve your stereocenters.
FAQ & Troubleshooting Guide
Q1: Why does my chiral tetrahydro-2H-pyran-2-one completely epimerize at the C3 ( α ) position during Lawesson's Reagent thionation? The Causality: The conversion of a lactone to a thionolactone fundamentally alters the electronic landscape of your molecule. Sulfur is larger and highly polarizable; the resulting C=S bond stabilizes adjacent negative charge much more effectively than a C=O bond. This drastically lowers the pKa of the C3 α -proton.
During thionation with Lawesson's Reagent (LR), the reagent exists in equilibrium with a highly reactive dithiophosphine ylide[1]. As the oxygen-sulfur exchange proceeds, it generates phosphine oxide byproducts that possess mild Lewis basicity. At the elevated temperatures typically required for lactone thionation (e.g., refluxing toluene), these basic byproducts deprotonate the highly acidic C3 position, forming a planar enethiolate intermediate. Subsequent reprotonation is face-indiscriminate, leading to a thermodynamic mixture of epimers[2].
Mechanism of base-catalyzed alpha-epimerization via an enethiolate intermediate.
Q2: What are the best alternative thionating reagents to minimize this epimerization? The Causality: To prevent enethiolate formation, you must eliminate basic byproducts and reduce thermal stress. We strongly recommend switching from LR to Curphey's Reagent —a combination of phosphorus pentasulfide (P 4 S 10 ) and hexamethyldisiloxane (HMDO)[3].
HMDO acts as a highly efficient oxygen acceptor, breaking down the P 4 S 10 cage into highly reactive monomeric species without generating the nucleophilic or basic byproducts associated with LR[4]. This allows the reaction to proceed at lower temperatures (80 °C instead of 110+ °C) and provides a neutral reaction environment, preserving the delicate stereocenter.
Q3: If I must use Lawesson's Reagent due to substrate compatibility, how can I modify the conditions? The Causality: If LR is unavoidable, your primary strategy must be kinetic control. Prolonged heating provides the activation energy necessary to drive the thermodynamic epimerization. Microwave-assisted thionation can reduce reaction times from several hours to mere minutes, effectively trapping the kinetic product before tautomerization can occur[1].
Quantitative Data: Reagent Comparison
The following table summarizes the expected outcomes when thionating stereosensitive tetrahydro-2H-pyran-2-ones using various reagent systems.
| Reagent System | Reaction Conditions | Reaction Time | Avg. Yield (%) | α -Epimerization (%) |
| Lawesson's Reagent (LR) | Toluene, 110 °C (Reflux) | 12 - 24 h | 70 - 80 | 35 - 50 |
| LR (Microwave) | Solvent-free, MW | 2 - 5 min | 85 - 90 | < 15 |
| P 4 S 10 alone | Xylene, 140 °C (Reflux) | 8 - 12 h | 50 - 60 | 25 - 40 |
P
4
S
10
| Toluene, 80 °C | 2 - 4 h | 85 - 95 | < 5 |
Troubleshooting Workflow
Decision matrix for selecting thionation conditions to minimize epimerization.
Self-Validating Protocol: Epimerization-Suppressed Thionation
This step-by-step methodology utilizes Curphey's Reagent to ensure high yields while maintaining stereochemical integrity.
System Validation Checkpoint: Ensure all glassware is strictly oven-dried. Adventitious moisture generates H 2 S and creates acidic/basic microenvironments that act as catalysts for enethiolate tautomerization.
Step 1: Reagent Activation
-
Under an inert argon atmosphere, suspend P 4 S 10 (0.5 equivalents) in anhydrous toluene (0.2 M relative to substrate).
-
Add hexamethyldisiloxane (HMDO) (1.5 equivalents) via syringe.
-
Heat the mixture to 80 °C for 15–20 minutes. Validation: The suspension will transition into a clear, homogeneous solution. Causality: This pre-activation step ensures the P 4 S 10 cage is fully broken down into the active monomeric thionating species before the sensitive lactone is introduced, minimizing the substrate's exposure to unreacted harsh chemicals.
Step 2: Substrate Addition
-
Briefly cool the activated solution to 50 °C.
-
Add the chiral tetrahydro-2H-pyran-2-one (1.0 equivalent) dissolved in a minimal volume of anhydrous toluene dropwise over 5 minutes.
Step 3: Thermal Control & Monitoring
-
Warm the reaction back to 80 °C.
-
Monitor the reaction progress via TLC (Thin Layer Chromatography) every 30 minutes. Causality: Do not exceed 80 °C. Because the α -proton of the forming thione is highly acidic, thermal energy is the primary driver of the epimerization pathway. Keep the temperature strictly controlled.
Step 4: Non-Epimerizing Workup
-
Upon consumption of the starting material, immediately cool the flask to 0 °C in an ice bath.
-
Quench the reaction by adding ice-cold water.
-
Critical Step:Do not use saturated NaHCO 3 or basic washes. Basic aqueous conditions during workup will rapidly epimerize the product. Wash the organic layer exclusively with neutral brine.
-
Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.
-
Purify immediately via flash column chromatography to isolate the pure, epimer-free tetrahydro-2H-pyran-2-thione.
References
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis Source: PMC - NIH[Link]
-
Epimerisation in Peptide Synthesis Source: PMC - NIH[Link]
-
Thionation of Esters and Lactones with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane Source: ResearchGate[Link]
Sources
Comparative Analysis of Thionolactones and Lactones in Ring-Opening Polymerization (ROP)
As the demand for advanced, degradable, and chemically recyclable materials accelerates, polymer scientists are increasingly looking beyond traditional polyesters. While the ring-opening polymerization (ROP) of lactones has been the historical gold standard for synthesizing biodegradable polymers, substituting the carbonyl oxygen with sulfur to create thionolactones unlocks a multifaceted landscape of reactivities.
This guide provides an in-depth, objective comparison of lactones and thionolactones, analyzing their thermodynamic drivers, kinetic profiles, and structural outcomes. Designed for researchers and drug development professionals, this document outlines the mechanistic causality behind experimental choices and provides self-validating protocols for synthesizing next-generation sulfur-containing polymers.
Mechanistic and Thermodynamic Causality
The substitution of oxygen for sulfur in the monomer ring causes minimal perturbation to the overall thermodynamics of ROP[1]. For both lactones and thionolactones, the polymerization of strained rings (≤8 members) is heavily enthalpy-driven ( ΔH<0 ), whereas the ROP of unstrained macrolactones relies on an entropic driving force ( ΔS>0 )[1].
However, the kinetic pathways and intermediate stabilities diverge drastically due to the reactivity of the thiocarbonyl (C=S) group. When polymerizing lactones, the reaction proceeds via straightforward acyl cleavage to yield a polyester. In contrast, thionolactones present a mechanistic bifurcation:
-
Retention Pathway (Polythionoesters): Using neutral, H-bond-donating organocatalysts stabilizes the propagating chain end, preventing rearrangement and yielding polythionoesters (PTNEs) with the C=S bond intact[1].
-
S/O Isomerization Pathway (Polythioesters): The C=S double bond is thermodynamically less stable than the C=O double bond, and the C–S single bond is weaker than the C–O single bond. Under strong anionic conditions or via specific SN2 initiators (like tetrabutylammonium thioacetate), the intermediate undergoes absolute S/O isomerization, placing sulfur in the polymer backbone to form polythioesters (PTEs)[2].
Reaction pathways comparing lactone and thionolactone ring-opening polymerizations.
The Radical Advantage (rROP)
A critical limitation of traditional lactones is their inability to undergo radical ring-opening polymerization (rROP) due to the high energy barrier required for C–O bond cleavage. Thionolactones overcome this barrier. Because their structure resembles chain-transfer agents used in RAFT polymerization, thionolactones readily accept propagating radicals[3]. The resulting intermediate undergoes ring-opening to generate a carbon-centered radical, enabling the synthesis of fully degradable copolymers with vinyl monomers (e.g., styrene)—a feat unattainable with standard lactones[3].
Quantitative Data Comparison
The following tables summarize the fundamental differences in polymerization behavior and representative experimental outcomes for these two monomer classes.
Table 1: Kinetic & Thermodynamic Profile Comparison
| Feature | Lactones | Thionolactones |
| Primary Polymer Product | Polyesters | Polythionoesters (PTNE) or Polythioesters (PTE) |
| Thermodynamic Driver (Strained) | Enthalpy ( ΔH<0 ) | Enthalpy ( ΔH<0 ) |
| Thermodynamic Driver (Unstrained) | Entropy ( ΔS>0 ) | Entropy ( ΔS>0 ) |
| Radical ROP (rROP) Capability | Unfavorable | Highly Favorable[3] |
| S/O Isomerization Risk | N/A | High (under strong anionic conditions)[4] |
| Post-Polymerization Handles | Limited | High (C=S allows crosslinking/metal binding)[1] |
Table 2: Representative ROP Experimental Data
Note: Data reflects typical living polymerization characteristics utilizing organocatalytic and anionic systems.
| Monomer | Catalyst / Initiator | Time | Conv. (%) | Mn ( g/mol ) | Ð ( Mw/Mn ) | Resulting Polymer |
| ϵ -Caprolactone (CL) | Thiourea / BEMP | 2 h | >99 | 15,000 | 1.05 | Polyester |
| ϵ -Thionocaprolactone (tnCL) | Thiourea / BEMP | 4 h | >99 | 16,200 | 1.08 | Polythionoester (Retention)[1] |
| ϵ -Thionocaprolactone (tnCL) | TBA Thioacetate | 12 h | >95 | 14,500 | 1.25 | Polythioester (Isomerized)[2] |
Experimental Workflows & Self-Validating Protocols
To achieve predictable molecular weights and narrow dispersities ( Ð<1.1 ) when polymerizing thionolactones, researchers must strictly control the nucleophilicity of the propagating species.
Self-Validating Protocol: Organocatalytic ROP of ϵ -Thionocaprolactone
Objective: Synthesize poly( ϵ -thionocaprolactone) with absolute retention of the C=S bond. Causality Check: Why use a thiourea/base cocatalyst instead of a strong nucleophile? A strong, unprotected nucleophile will trigger S/O isomerization. The dual H-bonding nature of a thiourea catalyst stabilizes the propagating alcohol chain end, lowering the activation energy for monomer enchainment while keeping the intermediate neutral enough to prevent thiocarbonyl scrambling[1].
Step-by-step experimental workflow for the organocatalytic ROP of thionolactones.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, dissolve ϵ -thionocaprolactone (tnCL) (1.0 M) in anhydrous dichloromethane (DCM). Rationale: Moisture acts as an uncontrolled chain transfer agent, broadening dispersity.
-
Initiation: Add benzyl alcohol (BnOH) as the initiator (target [M]0/[I]0=100 ), followed by the H-bond donating thiourea catalyst (5 mol%) and BEMP base (5 mol%).
-
Propagation & Validation: Stir the reaction at room temperature. Self-Validation: Take 50 μ L aliquots at 1-hour intervals for 1 H NMR analysis. Monitor the disappearance of the monomeric α -CH 2 triplet and the appearance of the polymeric α -CH 2 signal. The linear evolution of Mn versus conversion confirms the "living" nature of the polymerization[1].
-
Quenching: Once target conversion (>95%) is reached, quench the reaction by adding an excess of benzoic acid. Rationale: Benzoic acid immediately protonates the BEMP base, dismantling the catalytic H-bond network and instantly halting propagation to preserve the narrow dispersity.
-
Purification: Precipitate the polymer by dropping the DCM solution into cold methanol. Filter and dry under vacuum to yield pure poly( ϵ -thionocaprolactone).
Material Properties and Commercial Applications
The decision to utilize thionolactones over traditional lactones is ultimately driven by the unique properties of the resulting polymers:
-
Tunable Degradability & Chemical Recycling: Polythioesters (PTEs) generated via S/O isomerization exhibit highly tunable thermal properties and can be efficiently depolymerized back into thiolactones, creating a closed-loop chemical recycling system[2][4].
-
Post-Polymerization Modification: The retained thionoester (C=S) moieties in PTNEs serve as highly reactive chemical handles. They can be utilized for facile crosslinking reactions to tune polymer porosity[1].
-
Heavy Metal Recovery: Crosslinked polythionoesters demonstrate a remarkable, highly selective binding affinity for heavy metals, proving highly effective in applications such as Au3+ recovery from aqueous solutions[1].
-
Chiral & Topological Control: Recent advances in monomer design using aromatic thionolactones (e.g., BINOL-derivatives) have enabled the creation of axially chiral polythioesters with precise enantiomeric compositions, opening doors for advanced drug delivery matrices[5].
References[1] Organocatalytic Ring-opening Polymerization of Thionolactones: Anything O. Can Do, S Can Do Better. rsc.org. Link[3] Radical ring-opening polymerization of sustainably-derived thionoisochromanone. nih.gov. Link[5] Monomer Design Enables Mechanistic Mapping of Anionic Ring-Opening Polymerization of Aromatic Thionolactones. nih.gov. Link[4] Introducing Polymer-to-Polymer Transformation into Multipath Closed-Loop Chemical Recycling by the Ring-Opening Polymerization of Thionolactone. chinesechemsoc.org. Link[2] General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks. nih.gov. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Monomer Design Enables Mechanistic Mapping of Anionic Ring-Opening Polymerization of Aromatic Thionolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of tetrahydro-2H-pyran-2-thione purity by HPLC-MS
Validation of Tetrahydro-2H-pyran-2-thione Purity by HPLC-MS: A Comparative Analytical Guide
Introduction
Tetrahydro-2H-pyran-2-thione (CAS: 72037-37-7), commonly referred to as δ -valerothiolactone, is a critical cyclic monomer utilized in advanced ring-opening polymerizations (ROP) to produce polythioesters, block copolymers, and specialized nanomaterials[1][2]. Because trace impurities—such as unreacted precursors, hydrolysis products (e.g., δ -valerolactone), or oligomeric species—can drastically alter polymerization kinetics and polymer molecular weight distributions, rigorous purity validation is a non-negotiable step in the drug development and materials science pipelines.
This guide provides an authoritative comparison of analytical methodologies for evaluating tetrahydro-2H-pyran-2-thione, demonstrating why High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as the gold standard for achieving a self-validating system of quantitative purity and qualitative identity verification.
Methodological Comparison: Why HPLC-MS Outperforms Legacy Techniques
Historically, researchers have relied on Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or standalone HPLC-UV to assess monomer purity. However, each of these legacy methods presents critical blind spots when analyzing reactive sulfur-containing heterocycles[3].
Table 1: Comparison of Analytical Modalities for Tetrahydro-2H-pyran-2-thione
| Analytical Method | Quantitative Accuracy | Qualitative ID | Sensitivity (LOD) | Limitations for Thionolactones |
| 1H / 13C NMR | Moderate | High | ~1-5% | Lacks trace sensitivity; cannot reliably detect low-abundance isobaric impurities. |
| GC-MS | High | High | <0.1% | High injection port temperatures can induce thermal degradation or desulfurization. |
| HPLC-UV | High | Low | <0.1% | Susceptible to co-eluting impurities; cannot definitively identify unknown peaks[4]. |
| HPLC-MS | High | High | <0.01% | Optimal. Prevents thermal degradation while providing orthogonal UV and m/z data[3][4]. |
As established in modern biochemical analysis, relying solely on HPLC-UV or NMR is insufficient. While HPLC-UV provides the quantitative "Area Under the Curve" (AUC), it is entirely possible for a structurally similar impurity to co-elute with the target compound. LC-MS acts as a mandatory secondary filter, providing a qualitative molecular fingerprint to ensure the peak consists exclusively of the target mass[4].
Workflow Visualization
The following diagram illustrates the orthogonal validation workflow, ensuring a self-validating analytical system where quantitative and qualitative data intersect to confirm absolute purity.
Orthogonal HPLC-MS workflow for the purity validation of tetrahydro-2H-pyran-2-thione.
Experimental Protocol: HPLC-MS Validation
To establish a self-validating system, the protocol must prevent in-situ degradation of the thionolactone while maximizing the resolution of structurally similar impurities.
Reagent and Sample Preparation
-
Causality: Tetrahydro-2H-pyran-2-thione is susceptible to hydrolysis and oxidation. Preparing samples in anhydrous, LC-MS grade solvents prevents artifactual degradation during the analysis window, ensuring the chromatogram reflects the true state of the bulk material[3].
-
Step-by-Step:
-
Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial (to prevent UV-induced degradation).
-
Mobile Phase Configuration
-
Causality: The use of an acidic modifier is critical. Pure formic acid lowers the pH of the mobile phase, which suppresses the formation of reactive thiolate anions and prevents on-column hydrolysis of the thionolactone ring[5].
-
Step-by-Step:
-
Mobile Phase A: Prepare LC-MS Grade Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: Prepare LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Chromatographic Separation (RP-HPLC)
-
Causality: A reverse-phase C18 column provides excellent retention for moderately polar heterocycles. A gradient elution ensures that highly polar impurities (e.g., ring-opened mercapto-acids) elute early, while non-polar oligomers elute late. Maintaining a low column temperature prevents thermally induced ring-opening.
-
Step-by-Step:
-
Install a C18 column (50 mm × 2.1 mm, 1.7 µm particle size).
-
Set the flow rate to 0.4 mL/min and the column oven temperature to 30°C.
-
Program the gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold at 95% B for 2 mins, and return to 5% B for a 2-minute re-equilibration.
-
Orthogonal Detection (UV-Vis and MS)
-
Causality: The thionocarbonyl group (C=S) exhibits a strong chromophore, absorbing heavily around 254 nm, making UV detection highly sensitive for quantitation. Simultaneously, Electrospray Ionization (ESI) in positive mode confirms the molecular weight of the eluting peak[4].
-
Step-by-Step:
-
UV Detection: Set the Photodiode Array (PDA) to monitor 254 nm. Calculate purity based on the Area Under the Curve (AUC) of the main peak relative to the total peak area.
-
MS Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor for the protonated molecular ion [M+H]+ at m/z 117.1 (Theoretical MW of C5H8OS is 116.18 Da)[1].
-
Data Interpretation & Self-Validation
A protocol is only as robust as its data interpretation. To confirm >99% purity, the system must self-validate through two intersecting criteria:
-
Chromatographic Alignment: The apex of the UV peak at 254 nm must perfectly align (accounting for standard dead-volume delay between detectors) with the Total Ion Chromatogram (TIC) peak apex.
-
Isotopic Fidelity: The extracted mass spectrum at the peak apex must show the base peak at m/z 117.1. Crucially, it must also display an M+2 isotopic peak at m/z 119.1 exhibiting approximately 4.5% relative abundance. This M+2 peak is the definitive signature of the naturally occurring 34S isotope, confirming the presence of the sulfur atom in the intact thionolactone ring.
If a co-eluting impurity is present, the MS spectra will reveal aberrant m/z signals under the main UV peak, invalidating the UV-only AUC calculation and necessitating a shallower chromatographic gradient for proper resolution[4].
References
-
[1] BLD Pharm. "Tetrahydro-2H-pyran-2-thione. CAS No. : 72037-37-7". bldpharm.com.
-
[2] Google Patents. "US11118008B2 - Ring-opening polymerizations using a flow reactor". google.com.
-
[3] American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals". americanpharmaceuticalreview.com.
-
[4] Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?". getprimelabs.com.
-
[5] National Institutes of Health (NIH). "Thiol profiling in cancer cell lines by HPLC-mass spectrometry". nih.gov.
Sources
- 1. 72037-37-7|Tetrahydro-2H-pyran-2-thione|BLD Pharm [bldpharm.com]
- 2. US11118008B2 - Ring-opening polymerizations using a flow reactor - Google Patents [patents.google.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. getprimelabs.com [getprimelabs.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Catalysts for the Ring-Opening Polymerization of Tetrahydro-2H-pyran-2-thione
For researchers, scientists, and professionals in drug development, the synthesis of well-defined polythioesters is of paramount importance for applications ranging from drug delivery to advanced biomaterials. Tetrahydro-2H-pyran-2-thione, also known as δ-thiovalerolactone, is a key monomer in this field, and its controlled ring-opening polymerization (ROP) is crucial for producing polymers with desired properties. This guide provides an in-depth technical comparison of various catalytic systems for the ROP of tetrahydro-2H-pyran-2-thione, offering experimental data and protocols to aid in catalyst selection and optimization.
Introduction to the Ring-Opening Polymerization of Tetrahydro-2H-pyran-2-thione
The ring-opening polymerization of tetrahydro-2H-pyran-2-thione yields poly(δ-thiovalerolactone), a biodegradable and biocompatible aliphatic polythioester. The properties of this polymer, such as its degradation rate and mechanical strength, are highly dependent on its molecular weight and dispersity, which are in turn controlled by the choice of catalyst and reaction conditions. This guide will explore and compare the performance of both organocatalysts and metal-based catalysts for this polymerization.
The general mechanism for the ring-opening polymerization involves the nucleophilic attack of an initiator on the carbonyl carbon of the thiolactone ring, leading to ring opening and the formation of a propagating species that continues to react with other monomer units. The role of the catalyst is to activate either the monomer, the initiator, or both, thereby accelerating the reaction and providing control over the polymerization process.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is a critical step in achieving a controlled and efficient ROP of tetrahydro-2H-pyran-2-thione. Below, we compare the performance of several promising catalytic systems based on literature data.
Organocatalytic Systems
Organocatalysts have gained significant attention due to their metal-free nature, which is particularly advantageous for biomedical applications.
Table 1: Performance of Organocatalysts in the ROP of δ-Valerolactone and Related Thiolactones
| Catalyst System | Monomer | Initiator | Monomer/Initiator/Catalyst Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Đ) | Reference |
| NHO1/TU1 | δ-Valerolactone | BnOH | 100:2:1:2 | RT | 4 | 97 | 6.0-7.0 | 1.1-1.2 | [1] |
| TBD/Urea | δ-Thiovalerolactone | Not specified | Not specified | Not specified | Not specified | High | High | Not specified | [2] |
| DBU | ε-Thionocaprolactone | Octadecylthiol | 100:1:5 | RT | 25 | 90 | Not specified | Not specified | [3] |
| MTBD/Thiourea | ε-Thionocaprolactone | Benzyl Alcohol | Not specified | RT | 5 | >99 | Not specified | Not specified | [3] |
NHO1: N-Heterocyclic Olefin 1, TU1: Thiourea 1, TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, MTBD: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, BnOH: Benzyl Alcohol, RT: Room Temperature.
The combination of N-heterocyclic olefins (NHOs) and thioureas (TUs) has demonstrated high efficiency for the ROP of δ-valerolactone, the oxygen analog of our target monomer, achieving high conversion and producing polymers with low polydispersity[1]. This suggests a promising avenue for the controlled polymerization of δ-thiovalerolactone. Strong bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in combination with a urea co-catalyst have also been shown to be effective for the ROP of δ-thiovalerolactone, leading to high molecular weight polymers[2]. Other strong organic bases such as DBU and MTBD, often used in conjunction with a thiourea, have proven effective for the ROP of the related ε-thionocaprolactone, indicating their potential applicability to tetrahydro-2H-pyran-2-thione[3].
Metal-Based Catalytic Systems
Metal-based catalysts, particularly those based on tin, zinc, and aluminum, are widely used for the ROP of lactones and can be adapted for thiolactones.
Table 2: Performance of Metal-Based Catalysts in the ROP of Lactones
| Catalyst | Monomer | Initiator | Monomer/Catalyst/Initiator Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Đ) | Reference |
| Zn-Co DMC | δ-Valerolactone | Glycerol | Not specified | Not specified | Not specified | High | Tunable | Not specified | [4] |
| MeAl(BHT)₂ | α-Methylene-δ-valerolactone | Not specified | Not specified | Not specified | Not specified | High | High | Not specified | [5] |
| Titanium (IV) isopropoxide | ε-Caprolactone | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
DMC: Double Metal Cyanide, MeAl(BHT)₂: Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide).
Heterogeneous double metal cyanide (DMC) catalysts based on zinc and cobalt have shown high activity for the ROP of δ-valerolactone, offering the advantage of easy removal from the polymer product[4]. Organoaluminum complexes like MeAl(BHT)₂ have been successfully employed for the chemoselective ROP of functionalized δ-valerolactones, yielding high molecular weight polymers[5]. Titanium-based catalysts are also known to be effective for the ROP of lactones and represent a viable option for thiolactone polymerization[6].
Biocatalytic Systems
Enzymes, particularly lipases, offer a green and highly selective alternative for ring-opening polymerizations.
Table 3: Performance of Biocatalysts in the ROP of δ-Valerolactone
| Catalyst | Monomer | Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| Thermophilic Esterase (AFEST) | δ-Valerolactone | Self-initiated | 70 | 72 | 97 | 2225 | 1.37 | [7] |
| Candida antarctica Lipase B | δ-Valerolactone | 6-Mercapto-1-hexanol | Not specified | Not specified | High | Narrowly dispersed | Not specified | [8] |
A thermophilic esterase from Archaeoglobus fulgidus has been successfully used to catalyze the ROP of δ-valerolactone, achieving high monomer conversion[7]. Candida antarctica Lipase B (CALB) is another well-known enzyme for lactone polymerization and has been employed for the synthesis of thiol-terminated poly(δ-valerolactone)[8]. Biocatalysis offers the benefits of mild reaction conditions and high selectivity, although reaction times can be longer compared to other catalytic systems.
Experimental Protocols
Synthesis of Tetrahydro-2H-pyran-2-thione (δ-Thiovalerolactone)
A common method for the synthesis of thiolactones is the reaction of the corresponding lactone with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Protocol for the thionation of δ-valerolactone:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve δ-valerolactone in an anhydrous solvent such as toluene or dichloromethane.
-
Add a stoichiometric amount of a thionating agent (e.g., 0.5 equivalents of Lawesson's reagent).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench any remaining thionating agent by carefully adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure tetrahydro-2H-pyran-2-thione.
General Protocol for Ring-Opening Polymerization
The following is a general procedure for the ROP of tetrahydro-2H-pyran-2-thione that can be adapted for different catalytic systems. All glassware should be flame-dried, and reactions should be carried out under an inert atmosphere.
-
In a glovebox, add the desired amount of catalyst and initiator (e.g., benzyl alcohol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of anhydrous solvent (e.g., toluene or dichloromethane) to dissolve the catalyst and initiator.
-
Add the tetrahydro-2H-pyran-2-thione monomer to the reaction mixture.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the monomer conversion by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a suitable quenching agent (e.g., benzoic acid for basic catalysts).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum until a constant weight is achieved.
Characterization of Poly(δ-thiovalerolactone)
The resulting polymer should be characterized to determine its molecular weight, dispersity, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the monomer conversion. For poly(δ-valerolactone), characteristic peaks can be observed around 4.09 ppm (t, –CH₂O–), 2.35 ppm (t, –COCH₂–), and 1.68 ppm (m, –COCH₂CH₂CH₂CH₂O–) in the ¹H NMR spectrum[7].
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. This is crucial for assessing the level of control over the polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).
Mechanistic Insights and Catalyst Selection Rationale
The choice of catalyst dictates the polymerization mechanism and, consequently, the properties of the resulting polymer.
Organocatalytic Mechanisms
Many organocatalytic ROPs proceed through a bifunctional activation mechanism. For instance, in a thiourea/base co-catalyzed system, the thiourea is believed to activate the monomer's carbonyl group via hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, the base deprotonates the initiator (e.g., an alcohol), increasing its nucleophilicity.
Caption: Bifunctional activation of the monomer and initiator by a thiourea/base catalyst system.
Metal-Catalyzed Mechanisms
Metal-based catalysts typically operate through a coordination-insertion mechanism. The initiator (e.g., an alcohol) first reacts with the metal center to form a metal alkoxide. The carbonyl oxygen of the monomer then coordinates to the metal center, activating the carbonyl group for nucleophilic attack by the alkoxide. This results in the insertion of the monomer into the metal-alkoxide bond and the regeneration of the active site at the end of the growing polymer chain.
Caption: The coordination-insertion mechanism for metal-catalyzed ring-opening polymerization.
Conclusion
The selection of a catalyst for the ring-opening polymerization of tetrahydro-2H-pyran-2-thione is a critical decision that influences the efficiency of the reaction and the properties of the resulting polythioester. Organocatalysts, particularly cooperative systems like NHOs/TUs and strong bases with urea co-catalysts, offer a metal-free route to well-defined polymers. Metal-based catalysts, such as those based on zinc, cobalt, and aluminum, provide high activity and the potential for producing high molecular weight polymers. Biocatalysts present an environmentally friendly and highly selective option, albeit with potentially longer reaction times.
This guide provides a framework for comparing these different catalytic systems and offers detailed protocols to assist researchers in their experimental design. The optimal catalyst choice will ultimately depend on the specific requirements of the application, including the desired polymer properties, purity standards, and process scalability.
References
- N-Heterocyclic olefins and thioureas as an efficient cooperative catalyst system for ring-opening polymerization of δ-valerolactone. Polymer Chemistry.
- Poly(thioester) by Organocatalytic Ring-Opening Polymerization.
- Biocatalytic Synthesis of Poly(δ-Valerolactone)
- SCHEME 4 Ring-opening polymerization of d-valerolactone initiated by complexes 1-4.
- Controlled Organocatalytic Ring-Opening Polymerization of ε-Thionocaprolactone. Macromolecules.
- Chemoselective Ring-Opening Polymerization of α-Methylene-δ-valerolactone Catalyzed by a Simple Organoaluminum Complex to Prepare Closed-Loop Recyclable Functional Polyester. PubMed.
- Highly Active Heterogeneous Double Metal Cyanide Catalysts for Ring-Opening Polymeriz
- Controlled Organocatalytic Ring-Opening Polymerization of ε-Thionocaprolactone. Macromolecules.
- Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymeriz
- Enzymatic Continuous Flow Synthesis of Thiol-Terminated Poly(δ-Valerolactone) and Block Copolymers. PubMed.
- Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems.
- Preparation and Characterization of Poly(δ-Valerolactone)/TiO2 Nanohybrid Material with Pores Interconnected for Potential Use in Tissue Engineering. MDPI.
- Green and sustainable synthesis of poly(δ‐valerolactone) with TBD catalyzed ring‐opening polymerization reaction. The Royal Society of Chemistry.
- 6 - Organic Syntheses Procedure. Organic Syntheses.
- Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. PMC.
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- POLYMERIZATION OF δ-VALERO LACTONE BY NOVEL CYCLODEXTRIN DIMER. Diva-Portal.org.
- Enzymatic Continuous Flow Synthesis of Thiol-Terminated Poly(δ-Valerolactone) and Block Copolymers. PubMed.
- Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry.
- Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts.
- CN103980241A - Delta-valerolactone production method.
- The Development and Characterization of Polycaprolactone and Titanium Dioxide Hybrids. Scientific Research Publishing.
- Tetrahydropyran synthesis. Organic Chemistry Portal.
- Characterization of biodegradable poly(D,L-lactide- co-glycolide) polymers and microspheres. Kinam Park.
- Preparation and Characterization of Poly(δ-Valerolactone)/TiO2 Nanohybrid Material with Pores Interconnected for Potential Use in Tissue Engineering. PubMed.
- Figure S1. 1 H NMR spectrum of the obtained poly(δ-valerolactone) (PVL) initiated.
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Introduction: The Significance of Thionolactones and Vibrational Spectroscopy
An In-Depth Comparative Guide to the FTIR Spectra of Tetrahydro-2H-pyran-2-thione and Its Analogues
This guide provides a comprehensive analysis and comparison of the Fourier-Transform Infrared (FTIR) spectra of tetrahydro-2H-pyran-2-thione, a representative cyclic thionolactone, and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of thiocarbonyl (C=S) vibrational spectroscopy, offering both theoretical insights and practical experimental guidance.
Thionolactones and related thiocarbonyl-containing heterocycles are pivotal structural motifs in medicinal chemistry and organic synthesis. The replacement of a carbonyl oxygen with sulfur dramatically alters a molecule's electronic properties, reactivity, and biological activity. Understanding the structural integrity and purity of these compounds is paramount, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical tool for this purpose.
The key to interpreting the FTIR spectra of these molecules lies in identifying the characteristic stretching vibration of the thiocarbonyl (C=S) group. Unlike its ubiquitous carbonyl (C=O) counterpart, the C=S stretch is often weaker and its position is highly sensitive to its molecular environment. This guide will elucidate the factors governing the C=S vibrational frequency by comparing the spectrum of tetrahydro-2H-pyran-2-thione with its oxygen analogue (a lactone), a ring-substituted derivative, and a different ring-sized thione.
The Thiocarbonyl (C=S) Stretch: A Complex Vibration
The C=S bond is longer and weaker than the C=O bond, which means its stretching vibration occurs at a lower frequency and absorbs infrared radiation less intensely. While the C=O stretch reliably appears in the 1650-1800 cm⁻¹ region, the C=S stretch is notoriously variable, with assignments ranging from below 800 cm⁻¹ to over 1500 cm⁻¹.[1][2] This variability is primarily due to two factors:
-
Vibrational Coupling: The C=S stretching mode is rarely "pure." It often couples mechanically with other single-bond vibrations in the molecule, such as C-C and C-N stretching modes.[1] This coupling complicates its identification, as the energy of the vibration is distributed across multiple bonds.
-
Electronic and Steric Effects: The position of the C=S band is exquisitely sensitive to the electronic nature of its neighboring atoms and the geometry of the molecule.[3][4][5]
-
Resonance and Inductive Effects: Electron-donating groups attached to the thiocarbonyl carbon increase the single-bond character of the C=S bond through resonance, lowering its vibrational frequency. Conversely, electron-withdrawing groups increase the bond's double-bond character, shifting the absorption to a higher wavenumber.[5]
-
Ring Strain: In cyclic systems, bond angles can significantly influence vibrational frequencies.[4] As with cyclic ketones, changes in ring strain can alter the hybridization of the thiocarbonyl carbon and shift the C=S stretching frequency.
-
Spectral Analysis and Comparison
To illustrate these principles, we will compare the FTIR spectrum of our parent compound, tetrahydro-2H-pyran-2-thione, with three key analogues.
Caption: Standard workflow for acquiring an FTIR spectrum of a solid sample using the KBr pellet method.
Step-by-Step Methodology:
-
Instrumentation and Setup:
-
Utilize a Fourier-Transform Infrared (FTIR) Spectrometer.
-
Ensure the sample compartment is clean and the instrument has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Sample Preparation (KBr Pellet Method):
-
Rationale: Potassium Bromide (KBr) is used as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that helps reduce scattering.
-
Procedure: a. Gently grind ~100 mg of high-purity, dry KBr powder in an agate mortar and pestle to a fine consistency. b. Add 1-2 mg of the solid thione sample to the mortar. c. Thoroughly mix and grind the sample and KBr together until the mixture is homogeneous and has a fine, flour-like consistency. This step is critical to reduce particle size and minimize light scattering (the Christiansen effect). d. Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Background Scan: Place the empty pellet holder (or a pure KBr pellet) in the spectrometer's sample beam. Collect a background spectrum (typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹).
-
Causality: The background scan measures the instrument's response and the absorbance of atmospheric gases. It is an essential reference that is mathematically subtracted from the sample scan to yield the spectrum of the sample alone.
-
Sample Scan: Place the KBr pellet containing the sample into the spectrometer. Collect the sample spectrum using the identical acquisition parameters (number of scans, resolution) as the background scan.
-
-
Data Processing and Interpretation:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Analyze the spectrum, identifying the positions (in cm⁻¹) and relative intensities of the absorption bands. Compare these to the expected values in the reference table and literature data.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of tetrahydro-2H-pyran-2-thione and its analogues. The key diagnostic feature, the C=S stretching vibration, is significantly influenced by the molecule's electronic and steric environment. By comparing the spectra of a thionolactone to its lactone counterpart, the distinction is clear and unambiguous due to the large frequency shift from the C=O stretch (~1735 cm⁻¹) to the C=S stretch (~1140 cm⁻¹). Furthermore, subtle shifts in the C=S frequency can provide valuable structural information regarding ring size and substitution patterns. When coupled with a robust and well-executed experimental protocol, FTIR provides reliable and insightful data crucial for advancing research in organic synthesis and drug discovery.
References
-
Geetharani, K. (2011). Study of vibrational spectra and donacity of some sulphur-nitrogen compounds containing; thiocarbonyl grouping. Indian Institute of Science. [Link]
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Moule, D. C., & Subramaniam, C. R. (1969). Vibrational spectra of thiocarbonyl chlorofluoride and a normal coordinate analysis of thiocarbonyl chlorofluoride and thiocarbonyl difluoride. Canadian Journal of Chemistry, 47(6), 1011-1017. [Link]
-
ResearchGate. (n.d.). Vibrational spectra of thiocarbonyl chlorofluoride and a normal coordinate analysis of thiocarbonyl chlorofluoride and thiocarbonyl difluoride. [Link]
-
ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Link]
-
Campbell, M. J. M., & Grzeskowiak, R. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(5), 469-471. [Link]
-
ResearchGate. (n.d.). Thiocarbonyl spectroscopy: the infrared spectrum and ab initio vibrational frequencies of cis- and trans-dithioformic acid in the X̃1A′ ground state. [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547. [Link]
-
Butler, I. S., & Fenster, A. E. (1977). Vibrational spectra of the pentacarbonyl(thiocarbonyl)metal(0) complexes, M(CO)5(CS) (M = chromium, tungsten) and trans-pentacarbonyl(thiocarbonyl)tungsten(0) (90% carbon-13 enriched). Spectrochimica Acta Part A: Molecular Spectroscopy, 33(6-7), 691-698. [Link]
-
LibreTexts Chemistry. (n.d.). Factors influencing vibration frequencies. [Link]
-
Adams, D. M., & Cornell, J. B. (1967). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884-888. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
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University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. [Link]
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Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
SlideShare. (2016). Factors affecting vibrational frequency.pdf. [Link]
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tetrahydro-2H-pyran-2-thione vs epsilon-caprothionolactone thermodynamic properties
Thermodynamic and Kinetic Profiling: Tetrahydro-2H-pyran-2-thione vs. ϵ -Caprothionolactone in Ring-Opening Polymerization
As the demand for advanced, degradable chalcogenide polymers in drug delivery and biomedical engineering accelerates, sulfur-substituted lactones have emerged as highly versatile building blocks. By replacing the carbonyl oxygen of a lactone with sulfur, researchers can synthesize polythioesters and polythionoesters—materials that exhibit fundamentally different thermal, optical, and degradation profiles compared to standard aliphatic polyesters.
This guide provides an objective, data-driven comparison of two critical thionolactone monomers: tetrahydro-2H-pyran-2-thione (commonly known as δ -thionovalerolactone, or tnVL ) and ϵ -caprothionolactone (tnCL ). We will dissect their thermodynamic properties, explore the mechanistic causality behind their polymerization behavior, and provide a self-validating protocol for their controlled synthesis.
Thermodynamic Fundamentals: Ring Strain vs. Isomerization
The ring-opening polymerization (ROP) of thionolactones is governed by a delicate interplay between macroscopic ring strain and microscopic functional group thermodynamics.
Unlike standard lactones, thionolactones present a unique thermodynamic bifurcation. The substitution of sulfur for oxygen (S/O substitution) causes minimal perturbation to the overall ring strain of the monomer compared to its parent lactone [1]. Therefore, the macroscopic enthalpy ( ΔHp∘ ) and entropy ( ΔSp∘ ) of the ring-opening process remain nearly identical to those of δ -valerolactone and ϵ -caprolactone, respectively.
However, the isomerization from a thionoester (C=S–O) to a thioester (C=O–S) is highly exothermic [2]. This creates a scenario where the final polymer microstructure is entirely dictated by the kinetic vs. thermodynamic control exerted by the chosen catalyst system.
Fig 1. Mechanistic divergence in thionolactone ROP based on catalyst selection.
The Causality of Catalyst Selection
-
Kinetic Control (Organocatalysis): Utilizing dual H-bond donors (e.g., thiourea) paired with a base (e.g., DBU) activates the monomer via a neutral, non-nucleophilic pathway. This prevents carbonyl scrambling, kinetically trapping the polymer in the polythionoester form [3].
-
Thermodynamic Control (Anionic/Radical): Employing strong nucleophiles (e.g., organolithiums) or radical initiators allows the propagating chain end to access the global thermodynamic minimum, driving the highly favorable C=S to C=O isomerization to yield polythioesters [2, 4].
Comparative Thermodynamic Data
The table below summarizes the thermodynamic and kinetic profiles of tnVL and tnCL. Because the S/O substitution minimally impacts ring strain, the ΔHp∘ and ΔSp∘ values closely mirror their oxygenated parent lactones, while their ceiling temperatures ( Tc ) are slightly depressed [1].
| Property | Tetrahydro-2H-pyran-2-thione (tnVL) | ϵ -Caprothionolactone (tnCL) |
| Ring Size | 6-membered | 7-membered |
| Estimated ΔHp∘ | ≈−27.4 kJ/mol | ≈−28.5 kJ/mol |
| Estimated ΔSp∘ | ≈−65.0 J/(mol·K) | ≈−53.9 J/(mol·K) |
| Ring Strain | Moderate | Moderate-High |
| Autopolymerization | Highly prone at low temperatures. | Stable at room temperature. |
| Thermodynamic Driving Force | Ring strain release + Isomerization potential | Ring strain release + Isomerization potential |
| Primary Application | Rapidly degrading biomedical scaffolds | Tunable elastomers and block copolymers |
Note: tnVL's higher propensity for autopolymerization requires stringent storage conditions (typically −20∘ C under inert atmosphere) compared to the relatively stable tnCL.
Self-Validating Experimental Protocol: Organocatalytic ROP of tnCL
To synthesize precision polythionoesters without triggering the thermodynamically favorable isomerization, a strictly controlled organocatalytic approach is required. The following protocol utilizes a Thiourea (TU) / 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalytic system.
Methodological Causality
-
Why C6D6 Solvent? Running the reaction directly in a deuterated solvent allows for real-time, non-destructive 1 H NMR monitoring of monomer conversion without breaking the anhydrous seal.
-
Why Benzoic Acid Quenching? DBU is a potent base that can facilitate post-polymerization transesterification, broadening the dispersity ( Ð ). Injecting benzoic acid instantly protonates the DBU, neutralizing the living chain end and locking the polymer's molecular weight.
Fig 2. Self-validating workflow for the controlled organocatalytic ROP of thionolactones.
Step-by-Step Workflow
-
Monomer Preparation: Synthesize tnCL via the thionation of ϵ -caprolactone using P4S10 or Lawesson's reagent. Purify via vacuum distillation. Validation Check: Ensure the monomer is a vibrant yellow liquid with no 1 H NMR peaks corresponding to unreacted caprolactone.
-
Anhydrous Setup (Glovebox): Inside a nitrogen-filled glovebox, dissolve tnCL (2.0 M) in anhydrous C6D6 in a standard NMR tube equipped with a Teflon-lined septum cap.
-
Initiation: Add benzyl alcohol (1.0 mol% relative to monomer) as the initiator.
-
Catalysis: Introduce the H-bond donor (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea, 5.0 mol%) and DBU (5.0 mol%). Seal the tube and invert to mix.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via 1 H NMR. The disappearance of the monomer's α -methylene triplet and the appearance of a broadened polymer resonance slightly upfield confirms successful propagation.
-
Quenching: Upon reaching the target conversion (typically >90% within 2-4 hours), inject an excess of benzoic acid dissolved in minimal chloroform to instantly halt the reaction.
-
Precipitation: Precipitate the polymer by dropping the solution into cold methanol ( −20∘ C). Collect the yellow precipitate via centrifugation and dry under vacuum.
-
Final Validation: Analyze via Gel Permeation Chromatography (GPC) to confirm a narrow dispersity ( Ð<1.15 ), validating that transesterification and isomerization were successfully suppressed.
Conclusion
Both tetrahydro-2H-pyran-2-thione and ϵ -caprothionolactone offer immense potential for engineering next-generation chalcogenide polymers. While their macroscopic ring-opening thermodynamics closely mimic standard lactones, their susceptibility to C=S to C=O isomerization demands rigorous mechanistic control. For researchers prioritizing backbone retention (polythionoesters), neutral organocatalysis is mandatory. Conversely, if the goal is to leverage the massive thermodynamic driving force of isomerization to create polythioesters, anionic or radical pathways should be deployed.
References
-
Kalana, U. L. D. I., Datta, P. P., Hewawasam, R. S., Kiesewetter, E. T., & Kiesewetter, M. K. (2021). "Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better." Polymer Chemistry, 12, 114-121.[Link]
-
Datta, P. P., & Kiesewetter, M. K. (2016). "Controlled Organocatalytic Ring-Opening Polymerization of ϵ -Thionocaprolactone." Macromolecules, 49(3), 774-780.[Link]
-
Sanda, F., Jirakanjana, D., Hitomi, M., & Endo, T. (1999). "Anionic Ring-Opening Polymerization of ϵ -Thionocaprolactone." Macromolecules, 32(24), 8010-8014.[Link]
-
Zhang, Y., & Chen, E. Y.-X. (2024). "Irreversible Ring-Opening Polymerization: Harnessing the Thermodynamics of Strainless Monomers." CCS Chemistry.[Link]
cross-validation of tetrahydro-2H-pyran-2-thione polymer molecular weight by GPC
Title: Cross-Validation of Poly(tetrahydro-2H-pyran-2-thione) Molecular Weight: A Comparative Guide to GPC and Orthogonal Techniques
Introduction & The Mechanistic Challenge
Tetrahydro-2H-pyran-2-thione (commonly referred to as δ -valerothiolactone) is an emerging, highly valuable monomer utilized in the synthesis of degradable poly(thioester)s via ring-opening polymerization (ROP)[1]. As the demand for sequence-controlled and stimuli-responsive polymers expands in drug development and tissue engineering, accurately determining the molecular weight (MW) and dispersity ( Đ ) of these sulfur-containing backbones is critical for predicting their thermal, mechanical, and degradation properties[2][3].
Gel Permeation Chromatography (GPC), or Size Exclusion Chromatography (SEC), is the ubiquitous standard for polymer MW analysis. However, standard GPC relies on calibration curves generated from narrow polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards[1][4].
The Causality of Discrepancy: GPC separates polymer chains based on their hydrodynamic volume ( Vh ) in solution, not their true molecular mass. The substitution of oxygen with sulfur in the polymer backbone fundamentally alters the chain flexibility, persistence length, and solvent-polymer interactions compared to all-carbon or standard polyester backbones[5]. Consequently, a poly(tetrahydro-2H-pyran-2-thione) chain will exhibit a different Vh than a polystyrene chain of the exact same mass. Relying solely on standard GPC yields an apparent (relative) molecular weight that can deviate from the absolute molecular weight by 20% to 60%, depending on the solvent and MW regime[3][5].
To ensure scientific integrity, a self-validating system must be employed: standard GPC must be cross-validated with orthogonal techniques that measure absolute molecular weight, such as GPC coupled with Multi-Angle Light Scattering (GPC-MALS), 1 H NMR end-group analysis, and MALDI-TOF Mass Spectrometry.
Objective Comparison of MW Determination Techniques
The following table objectively compares the performance, outputs, and limitations of standard GPC against orthogonal cross-validation alternatives for poly(thioester)s.
| Technique | Output Type | Primary Mechanism | Optimal MW Range | Advantages | Limitations |
| Standard GPC (RI Detector) | Relative ( Mn , Mw , Đ ) | Size exclusion based on hydrodynamic volume vs. PS standards. | Universal | High throughput; excellent for evaluating dispersity ( Đ ) and relative batch-to-batch consistency. | Does not provide absolute mass; highly dependent on Mark-Houwink parameters of the standards[1]. |
| GPC-MALS | Absolute ( Mn , Mw , Đ ) | Static light scattering proportional to molar mass and concentration. | > 10,000 g/mol | Yields true absolute MW and radius of gyration ( Rg ); independent of column calibration[6]. | Requires precise determination of the specific refractive index increment ( dn/dc ) for the specific poly(thioester). |
| 1 H NMR End-Group Analysis | Absolute ( Mn ) | Ratio of integrated end-group protons to backbone protons. | < 25,000 g/mol | Highly accurate for low-to-medium MW; confirms initiator incorporation and chain-end fidelity[5]. | Signal-to-noise ratio degrades at high MW; requires a distinct, non-overlapping end-group signal. |
| MALDI-TOF MS | Absolute (Mass of individual chains) | Time-of-flight mass spectrometry of ionized intact polymer chains. | < 20,000 g/mol | Provides exact mass of repeating units and end-groups; detects macrocyclic side-products[6]. | Mass discrimination against higher MW chains; complex matrix optimization required for poly(thioester)s. |
Logical Workflows and Self-Validating Protocols
To establish a trustworthy analytical pipeline, we employ a dual-validation approach. Standard GPC provides the dispersity ( Đ ), while NMR and MALS anchor the absolute Mn and Mw .
Caption: Logical workflow for cross-validating poly(thioester) molecular weight.
Protocol 1: Absolute Mn via 1 H NMR End-Group Analysis
This protocol assumes polymerization was initiated by a primary alcohol with a distinct NMR signature, such as benzyl alcohol (BnOH)[5][7].
-
Purification: Precipitate the crude poly(tetrahydro-2H-pyran-2-thione) mixture into cold methanol (or hexanes) to remove unreacted monomer and residual organocatalyst (e.g., DBU/thiourea)[5]. Dry under vacuum to a constant weight.
-
Sample Preparation: Dissolve 15–20 mg of the purified polymer in 0.6 mL of CDCl 3 .
-
Acquisition: Acquire a 1 H NMR spectrum (400 MHz or higher). Crucial Step: Set the relaxation delay ( d1 ) to at least 5–10 seconds to ensure complete relaxation of the end-group protons, preventing integration artifacts.
-
Integration & Calculation:
-
Integrate the benzylic CH 2 end-group protons (~5.1 ppm). Set this integral to exactly 2.00.
-
Integrate the polymer backbone protons, specifically the thioester adjacent CH 2 ( α -thio, ~3.0 ppm, 2H per repeat unit).
-
Calculate Degree of Polymerization (DP): DP=(Integral of backbone CH2/2) .
-
Calculate Absolute Mn : Mn=(DP×116.18 g/mol)+108.14 g/mol (where 116.18 is the monomer MW and 108.14 is the BnOH initiator MW).
-
Caption: Step-by-step workflow for absolute Mn determination via 1H NMR end-group analysis.
Protocol 2: Absolute MW via GPC-MALS
To translate light scattering data into absolute molecular weight, the specific refractive index increment ( dn/dc ) of poly(tetrahydro-2H-pyran-2-thione) in the eluent must be empirically determined.
-
dn/dc Determination: Prepare 5–6 solutions of the purified polymer in the GPC eluent (e.g., THF or CH 2 Cl 2 ) at precisely known concentrations ranging from 0.5 to 5.0 mg/mL. Inject these into a differential refractometer to plot RI response vs. concentration. The slope of this line is the dn/dc value.
-
GPC-MALS Run:
-
Mobile Phase: THF or CH 2 Cl 2 (HPLC grade, filtered through 0.2 μ m PTFE).
-
Columns: Series of analytical SEC columns (e.g., Agilent PLgel mixed-bed) maintained at 35 °C.
-
Detectors: In-line MALS detector (e.g., Wyatt DAWN HELEOS) followed by an RI detector.
-
-
Data Processing: Input the empirically determined dn/dc into the light scattering software. The software calculates the absolute Mw and Mn at each elution slice using the Rayleigh-Gans-Debye equation, completely bypassing the need for polystyrene calibration curves[6].
Experimental Data Comparison: The Discrepancy in Practice
The following table synthesizes representative cross-validation data for poly(thionolactone)s, demonstrating the critical need for orthogonal validation[1][5]. Notice how Standard GPC consistently overestimates the molecular weight compared to the absolute methods.
| Target [M]0/[I]0 | Standard GPC Mn (Apparent, PS Stds) | 1 H NMR Mn (Absolute) | GPC-MALS Mw (Absolute) | Dispersity ( Đ ) | Deviation (GPC vs NMR) |
| 50 | 8,200 g/mol | 5,200 g/mol | 5,800 g/mol | 1.11 | +57% |
| 100 | 14,500 g/mol | 10,600 g/mol | 11,200 g/mol | 1.13 | +36% |
| 200 | 29,800 g/mol | 20,900 g/mol | 22,500 g/mol | 1.25 | +42% |
Data Interpretation: The consistent positive deviation indicates that poly(tetrahydro-2H-pyran-2-thione) has a larger hydrodynamic volume in standard organic eluents (like CH 2 Cl 2 or THF) than a polystyrene chain of equivalent mass. Without NMR or MALS cross-validation, researchers would incorrectly assume a much higher degree of polymerization, leading to flawed structure-property correlations in downstream drug delivery or materials engineering applications.
References
-
Kiesewetter, M. K., et al. "Organocatalytic Ring-opening Polymerization of Thionolactones: Anything O Can Do, S Can Do Better." Polymer Chemistry, Royal Society of Chemistry (2020).
-
"Development of thionolactone monomers for radical ring-opening polymerization: Linear, block, bottlebrush, and crosslinked network copolymers with cleavable backbone thioesters." Journal of the American Chemical Society, American Chemical Society (2023).
-
Sanda, F., et al. "Controlled Organocatalytic Ring-Opening Polymerization of ε-Thionocaprolactone." Macromolecules, American Chemical Society (2016).
-
"Synthesis and Topological Trapping of Cyclic Poly(alkylene phosphates)." Macromolecules, American Chemical Society (2014).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Development of thionolactone monomers for radical ring-opening polymerization: Linear, block, bottlebrush, and crosslinked network copolymers with cleavable backbone thioesters - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
comparative kinetic studies of tetrahydro-2H-pyran-2-thione polymerization
Comprehensive Comparison Guide: Kinetic Studies of Tetrahydro-2H-Pyran-2-Thione (δ-Thionovalerolactone) Polymerization
The insertion of degradable linkages into polymer backbones is a critical frontier in sustainable materials science and drug delivery. Tetrahydro-2H-pyran-2-thione, commonly known as δ-thionovalerolactone (TVL), is a 6-membered cyclic thioester that serves as a powerful monomer for synthesizing polythioesters. However, its kinetic behavior is highly dependent on the chosen polymerization pathway.
This guide objectively compares the kinetic performance of TVL against its oxygen analogue (δ-valerolactone, VL) and its 7-membered structural cousins (ε-thionocaprolactone, TCL; and dibenzo[c,e]oxepane-5-thione, DOT). By analyzing the causality behind these kinetic differences, researchers can optimize their synthetic workflows for precise macromolecular engineering.
Mechanistic Pathways & Kinetic Causality
The utility of TVL is defined by two primary polymerization mechanisms: Organocatalytic Ring-Opening Polymerization (oROP) and Radical Ring-Opening Copolymerization (rROcoP). The substitution of oxygen with sulfur (C=O to C=S) fundamentally alters both the thermodynamics and the intermediate stability of the monomer[1].
A. Organocatalytic ROP: Thermodynamics vs. Kinetics
In oROP, hydrogen-bonding catalysts (such as a thiourea donor paired with an organic base) activate the monomer via nucleophilic attack. Because sulfur is larger and less electronegative than oxygen, the C=S bond provides less resonance stabilization to the cyclic monomer than a C=O bond[1].
-
The Causality: This lack of stabilization drastically lowers the ceiling temperature ( Tceiling ) of TVL compared to VL, making TVL prone to autopolymerization at lower temperatures[1]. Despite this thermodynamic shift, the kinetics remain strictly controlled. The oROP of TVL exhibits a first-order consumption of the monomer and a linear evolution of molecular weight ( Mn ) versus conversion, preserving the "living" characteristics essential for synthesizing block copolymers with narrow dispersities[1].
B. Radical ROP: The Ring-Size Reactivity Dilemma
In radical conditions, the kinetic viability of TVL drops significantly compared to larger thionolactones[2].
-
The Causality: When a propagating radical attacks the highly reactive C=S bond of TVL, it forms a tertiary S,S,O-orthoester radical. For the polymer to incorporate a degradable thioester backbone, the cyclic C-O bond must undergo β -scission. However, because TVL is a 6-membered ring with minimal ring strain, the intermediate ring-retained radical is thermodynamically stable[2]. The activation energy required for β -scission is prohibitively high. Consequently, the radical either propagates without ring-opening (forming a non-degradable thioketal) or undergoes chain termination[2]. This contrasts sharply with 7-membered rings like TCL or DOT, where the release of higher ring strain drives rapid β -scission, yielding >80% ring-opened units[2][3].
Kinetic pathways of TVL: Living nucleophilic oROP vs. chain-terminating radical rROcoP.
Comparative Kinetic Data Summaries
To guide monomer selection, the quantitative kinetic and thermodynamic parameters of TVL and its alternatives are summarized below.
Table 1: Thermodynamic and Organocatalytic Kinetic Parameters | Monomer | Ring Size | Carbonyl Type | Tceiling (°C) | oROP Kinetic Order | Dispersity ( Mw/Mn ) | | :--- | :---: | :---: | :---: | :---: | :---: | | δ-Valerolactone (VL) | 6 | C=O | ~110 | First-Order | < 1.10 | | δ-Thionovalerolactone (TVL) | 6 | C=S | < 25 | First-Order | < 1.15 | | ε-Thionocaprolactone (TCL) | 7 | C=S | > 150 | First-Order | < 1.10 |
Data indicates that while TVL suffers from a low ceiling temperature due to S-substitution[1], it maintains the excellent kinetic control required for precision macromolecular synthesis.
Table 2: Radical Ring-Opening Copolymerization (rROcoP) Efficiency | Monomer | Ring Size | Comonomer | Ring-Opened Fraction (%) | Dominant Kinetic Pathway | | :--- | :---: | :--- | :---: | :--- | | δ-Thionovalerolactone (TVL) | 6 | Vinyl Pivalate | < 20% | Ring-Retention / Termination[2] | | Thionoisochromanone (TIC) | 6 (Fused) | Styrene | 0% | Sustained Chain-End / Ring-Retention[4] | | ε-Thionocaprolactone (TCL) | 7 | Vinyl Pivalate | > 80% | β -Scission (Ring-Opening)[2] | | Dibenzo[c,e]oxepane-5-thione (DOT) | 7 (Fused) | Styrene / Acrylates | ~100% | β -Scission (Ring-Opening)[3] |
In radical conditions, 6-membered thionolactones like TVL and TIC are kinetically outcompeted by 7-membered variants (TCL, DOT) due to the thermodynamic stability of the 6-membered intermediate radical[2][4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and chemical degradation steps to empirically prove the kinetic claims.
Protocol 1: Living Organocatalytic ROP of TVL
Objective: Validate first-order kinetics and living character.
-
Preparation: In a nitrogen-filled glovebox, dissolve TVL (1.0 M) and benzyl alcohol initiator ([M]/[I] = 100) in anhydrous dichloromethane. Add mesitylene (0.1 M) as an internal NMR standard.
-
Initiation: Introduce the H-bond catalyst system (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea and DBU at 5 mol% relative to monomer)[1].
-
Kinetic Sampling: Withdraw 0.1 mL aliquots every 10 minutes. Immediately quench each aliquot with a drop of benzoic acid in CDCl3 .
-
Self-Validation (NMR): Analyze aliquots via 1H NMR. Integrate the disappearing TVL signals against the constant mesitylene peak. Plot ln([M]0/[M]t) versus time. A strictly linear plot validates that the concentration of active propagating centers remains constant (no termination).
-
Self-Validation (GPC): Run the quenched aliquots through Gel Permeation Chromatography (GPC). A linear increase in Mn with conversion confirms the living kinetic profile.
Protocol 2: Radical Copolymerization and Degradation Tracking
Objective: Quantify the exact ratio of β -scission (ring-opening) vs. ring-retention in rROcoP.
-
Polymerization: Combine TVL, vinyl pivalate (VPi), and AIBN initiator in a Schlenk tube (molar ratio 50:50:1). Degas via three freeze-pump-thaw cycles and heat to 70 °C for 24 hours[2].
-
Purification: Precipitate the resulting polymer in cold methanol to remove unreacted monomer.
-
Initial Structural Validation: Analyze the purified copolymer via Size Exclusion Chromatography (SEC) to determine the initial molecular weight ( Mn,initial ).
-
Chemical Degradation (Aminolysis): Dissolve 50 mg of the copolymer in THF. Add an excess of primary amine (e.g., hexylamine) and stir at room temperature for 12 hours. Causality: Aminolysis specifically cleaves thioester bonds (ring-opened units) but cannot cleave thioketal bonds (ring-retained units).
-
Post-Degradation Validation: Re-analyze the degraded polymer via SEC ( Mn,degraded ). The percentage decrease in molecular weight mathematically proves the exact fraction of TVL that successfully underwent kinetically driven β -scission[2].
Self-validating experimental workflow for tracking polymerization kinetics and structural degradation.
Sources
Tetrahydro-2H-pyran-2-thione proper disposal procedures
Tetrahydro-2H-pyran-2-thione (δ-Valerothiolactone): Advanced Disposal and Chemical Deactivation Protocols
Executive Summary
Tetrahydro-2H-pyran-2-thione (CAS: 72037-37-7), commonly referred to as δ-valerothiolactone, is a cyclic thioester (thionolactone) utilized extensively in continuous flow ring-opening polymerizations (ROP) to synthesize advanced block copolymers and recyclable polythioesters[1],[2]. While highly valued for its dynamic covalent chemistry, the unreacted monomer and its derivative waste streams pose specific logistical and environmental challenges. Because it is an organic sulfur compound, improper disposal can lead to the release of volatile sulfur species and sulfur oxides (SOx)[3].
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the chemical deactivation and high-temperature destruction of Tetrahydro-2H-pyran-2-thione waste streams.
Physicochemical Profile & Causality of Hazard
To design an effective disposal protocol, one must understand the thermodynamic vulnerabilities of the molecule. Tetrahydro-2H-pyran-2-thione polymerizes via the cleavage of its highly reactive C=S (thiocarbonyl) or thioester bonds[4]. This same dynamic covalent bond that enables its use in near-equilibrium thermodynamic recycling[5] is the exact mechanism we exploit for its safe destruction.
By subjecting the waste stream to strong nucleophilic attack (via alkaline hydrolysis or aminolysis), the ring is irreversibly opened, and the thioester linkage is cleaved[4]. This converts the reactive, volatile thionolactone into a stable, linear aliphatic thiolate/carboxylate salt, which is significantly less hazardous and easier for Environmental Health and Safety (EHS) facilities to process. If chemical deactivation is not feasible due to volume, the compound must be routed to a high-temperature rotary kiln equipped with caustic scrubbing to neutralize the SOx gas generated during combustion[3],[6].
Quantitative Safety & Disposal Parameters
| Parameter | Value / Specification | Mechanistic Significance |
| CAS Number | 72037-37-7[7] | Unique identifier for EHS waste profiling. |
| Molecular Formula | C5H8OS[7] | High sulfur-to-carbon ratio dictates disposal routing. |
| Molecular Weight | 116.18 g/mol [7] | Used to calculate stoichiometric base equivalents for hydrolysis. |
| Target Cleavage Site | Thiocarbonyl (C=S) / Thioester[4] | Susceptible to nucleophilic attack by bases (TBD, KOH). |
| Incineration Temp. | 900°C – 1400°C[3] | Required to fully oxidize organic sulfur into SO2[3]. |
| Required Abatement | Caustic Scrubber (Carbon Block)[3] | Captures SO2/SOx emissions to prevent atmospheric pollution[3],[6]. |
Disposal Routing & Decision Matrix
The following logic tree dictates whether a laboratory should perform in-house chemical deactivation or route the material directly to bulk institutional hazardous waste for specialized incineration.
Decision matrix for the safe disposal and deactivation of Tetrahydro-2H-pyran-2-thione.
Step-by-Step Methodologies
Method A: In-Lab Chemical Deactivation (Alkaline Hydrolysis)
This self-validating protocol is designed for small-scale monomer waste or residual polythioester reaction mixtures. It utilizes 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or Potassium Hydroxide (KOH) to force the degradation of the thioester backbone[4].
Equipment & Reagents:
-
Fume hood (mandatory for all sulfur-compound handling).
-
Solvent: Tetrahydrofuran (THF) or Methanol (MeOH).
-
Base Catalyst: 2.5 wt% TBD in THF, or 1M KOH in MeOH[4].
-
Neutralizing Agent: 1M Hydrochloric Acid (HCl)[8].
-
pH indicator strips.
Procedure:
-
Solubilization: Transfer the Tetrahydro-2H-pyran-2-thione waste into a dedicated, heavy-walled glass flask equipped with a magnetic stir bar. Dilute the waste in THF or MeOH (approx. 10 mL solvent per 1 gram of waste) to ensure a homogeneous reaction medium.
-
Base Addition: While stirring vigorously at room temperature, slowly add the base catalyst (2.5 wt% TBD in THF or 1M KOH in MeOH) dropwise. Causality note: The strong base acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl/thioester group, permanently opening the thionolactone ring[4].
-
Incubation: Allow the solution to stir continuously at room temperature for a minimum of 1 to 2 hours. This duration ensures complete thermodynamic degradation of the dynamic covalent bonds into low-molecular-weight oligomers and linear salts[5],[4].
-
Self-Validation (Neutralization): After 2 hours, monitor the pH. Slowly add 1M HCl dropwise until the solution reaches a neutral pH (~7.0)[8]. The cessation of exothermic neutralization confirms the quenching of the excess base.
-
Final Routing: Transfer the deactivated, neutralized solution to a standard, clearly labeled "Halogen-Free Organic Waste" container. Note on the EHS manifest that the solution contains "Deactivated aliphatic thiols/salts."
Method B: Bulk Segregation for High-Temperature Incineration
For large-scale continuous flow production waste[1], chemical deactivation is logistically inefficient. The waste must be segregated for commercial destruction.
Procedure:
-
Segregation: Collect all unreacted monomer and solvent washings in a dedicated, chemically compatible high-density polyethylene (HDPE) or glass carboy. Do not mix with halogenated waste streams, as the combination complicates the incineration scrubbing process[6].
-
Labeling: Label the container explicitly as "Organic Sulfur Waste: Tetrahydro-2H-pyran-2-thione."
-
Incineration Logistics: Ensure your institutional EHS provider routes this specific container to a facility equipped with a rotary kiln or liquid injection incinerator capable of sustaining 900°C to 1400°C[3].
-
Abatement Verification: The receiving facility must utilize a direct-contact cooler and a carbon block packed caustic scrubber. Causality note: At 1400°C, the organic sulfur decomposes entirely into SO2 gas. The caustic scrubber is a non-negotiable requirement to neutralize the SO2 into harmless sulfate salts, preventing severe atmospheric pollution[3],[6].
Sources
- 1. US11286341B2 - Ring-opening polymerizations using a flow reactor - Google Patents [patents.google.com]
- 2. US11118008B2 - Ring-opening polymerizations using a flow reactor - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. 72037-37-7|Tetrahydro-2H-pyran-2-thione|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
